Soraprazan functions as a potassium-competitive acid blocker (P-CAB). It is a highly potent, reversible, and fast-acting inhibitor of the gastric H+,K+-ATPase (the proton pump) in parietal cells [1].
The following table summarizes key quantitative data on this compound's inhibitory activity and binding properties [1]:
| Parameter | Value | Measurement Context |
|---|---|---|
| IC₅₀ | 0.1 µM | Ion-leaky vesicles |
| IC₅₀ | 0.19 µM | Isolated gastric glands |
| Kᵢ | 6.4 nM | Inhibition constant |
| Kḍ | 26.4 nM | Dissociation constant |
| Bₘₐₓ | 2.89 nmol/mg | Maximum binding capacity |
| Selectivity | >2000-fold | For H+,K+-ATPase over Na+,K+- and Ca²⁺-ATPases |
This mechanism is reversible and potassium-competitive. This compound binds to the luminal side of the E2P conformation of the H+,K+-ATPase, physically blocking potassium ions from accessing the ion binding site and preventing the pump's dephosphorylation, which is necessary for its catalytic cycle [2]. This results in immediate inhibition of acid secretion.
Under the name remofuscin, this compound has been repurposed for ophthalmic and aging research due to its ability to remove accumulated lipofuscin from retinal pigment epithelium (RPE) cells and extend lifespan in model organisms [3] [4] [5].
Research in C. elegans demonstrates that remofuscin activates a lysosome-to-nucleus signaling pathway, leading to the expression of xenobiotic detoxification genes and ultimately extending lifespan [3] [4]. The following diagram illustrates this pathway:
Lysosome-to-nucleus pathway activated by remofuscin in C. elegans.
This pathway leads to measurable biological outcomes. Remofuscin treatment significantly reduced lipofuscin accumulation and reactive oxygen species (ROS) levels in aged C. elegans [3].
This compound has followed a distinctive development path, from its origins in gastroenterology to its current exploration in ophthalmology [7].
| Attribute | Details |
|---|---|
| CAS Registry No. | 261944-46-1 [8] [7] |
| Molecular Formula | C₂₁H₂₅N₃O₃ [8] [7] |
| Original Indication | Acid-related diseases (GERD) [1] |
| Repurposed Indication | Stargardt disease, Age-related Macular Degeneration (AMD) [5] |
| Highest Phase Reached | Phase 2 (for Stargardt disease) [7] |
| Regulatory Status | Orphan Medicinal Product Designation in the EU and USA for Stargardt disease [5] |
P-CABs like soraprazan share a common mechanism but differ from traditional Proton Pump Inhibitors (PPIs). This competitive inhibition is reversible and does not require acid activation, allowing for a faster onset of action compared to PPIs [1].
Structural studies on related P-CABs show they bind to a luminal cavity of the H+,K+-ATPase in its E2P state. Binding prevents potassium ion access, halting the pump cycle. The diagram below illustrates the competitive binding mechanism.
Key binding site residues include Asp137 and Asn138 on transmembrane helix M2. Mutagenesis studies show these residues are critical for high-affinity binding of P-CAB molecules [2].
While this compound itself did not progress, research into P-CABs has continued, leading to successful drugs like vonoprazan [3]. The primary advantages of P-CABs over PPIs informed this continued development:
| Feature | Proton Pump Inhibitors (PPIs) | Potassium-Competitive Acid Blockers (P-CABs) |
|---|---|---|
| Mechanism | Irreversible, covalent inhibition [4] | Reversible, competitive inhibition [1] |
| Form | Acid-labile prodrug requiring activation [4] | Acid-stable, active drug [1] |
| Onset of Action | Slow (requires activation) [4] | Rapid [1] |
| Binding | Covalent, long-lasting [5] | Non-covalent, requires sustained plasma levels [5] |
For researchers designing studies on compounds like this compound:
This compound served as an important proof-of-concept for the P-CAB class. Its history underscores critical factors in drug development, particularly the need for a clean safety profile alongside potent target engagement.
While the precise molecular mechanism is not fully elucidated, research suggests soraprazan acts through several interconnected pathways. The table below summarizes the key mechanisms supported by experimental evidence.
| Proposed Mechanism | Experimental Model | Key Findings |
|---|---|---|
| Lysosome-Mediated Removal & Signaling [1] [2] [3] | C. elegans; Aged primary human RPE cells; SD mouse RPE cells | Remofuscin activates lysosomal lipases (e.g., lipl-1, lbp-8), triggering a lysosome-to-nucleus signaling pathway. |
| Involvement of Reactive Oxygen Species (ROS) [1] [2] | Mouse model of advanced Stargardt disease | The mechanism of lipofuscinolysis (lipofuscin breakdown) may involve ROS generated in the presence of remofuscin. |
| Specific Binding to RPE Pigments [4] [5] | Pigmented Abca4−∕− mouse (Stargardt model) | Following intravitreal injection, remofuscin specifically accumulates in and binds to RPE pigments (lipofuscin, melanin, melanolipofuscin), creating a long-lasting depot. |
The following diagram synthesizes findings from multiple studies to illustrate the proposed lysosome-to-nucleus signaling pathway triggered by this compound.
The proposed mechanism is supported by several key studies. The following tables summarize critical in vivo and in vitro experimental findings.
| Study Focus | Model | Treatment | Key Outcome |
|---|---|---|---|
| Rescue from Retinal Degeneration [1] [2] | Mouse model of advanced Stargardt disease | Single intravitreal injection of remofuscin | Removal of RPE lipofuscin, rescue from retinal degeneration, and amelioration of retinal dysfunction. |
| Lipofuscin Removal & Pharmacokinetics [4] [5] | Pigmented Abca4−∕− mice | Single intravitreal injection (40 µg in 2 µL) | Remofuscin specifically accumulated in RPE pigments and was still detected 20 weeks post-injection. |
| Remofuscin Concentration | Mean Lifespan ± SE (days) | Lifespan Change vs. Control |
|---|---|---|
| 0 µM (Control) [3] [6] | 12.11 ± 0.70 | - |
| 50 µM [3] [6] | 13.31 ± 0.72 | +9.9% |
| 100 µM [3] [6] | 13.88 ± 0.75 | +14.6% |
| 200 µM [3] [6] | 14.58 ± 0.80 | +20.4% |
Based on the promising preclinical data, this compound/remofuscin has advanced to clinical trials. It has been granted Orphan Medicinal Product Designation for the treatment of Stargardt disease in both the USA and the European Union [4] [7].
A proof-of-concept clinical trial named "STARTT" (Stargardt Remofuscin Treatment Trial) is underway [4]. This is a multi-national, multi-center, double-masked, placebo-controlled study (EudraCT Number: 2018-001496-20) to evaluate the safety and efficacy of oral this compound in patients with Stargardt disease [4] [8].
The research on this compound represents a novel therapeutic strategy focused on removing accumulated cellular waste rather than just slowing its production. Its potential application spans multiple lipofuscin-associated diseases [2] [3].
Soraprazan represents a novel, direct approach to combating the lipofuscin accumulation that is central to Stargardt disease pathology.
Table 1: Key Pharmacokinetic Parameters of Remofuscin from Preclinical Studies [2]
| Parameter | Finding | Experimental Method |
|---|---|---|
| Administration Route | Intravitreal injection (single dose) | - |
| Tissue Specificity | Accumulated specifically in the RPE; minimal binding to choroidal melanocytes. | TEM Autoradiography |
| Drug Depot Effect | Remofuscin was still detected in RPE tissues 20 weeks post-injection. | TEM Autoradiography / HPLC-MS |
| Elimination Half-life | Approximately 16 days in the RPE/choroid/sclera complex. | HPLC-MS |
| Area Under the Curve | 381 day*µg/g in the RPE/choroid/sclera complex. | HPLC-MS |
For the purpose of experimental replication and evaluation, the methodology from the seminal pharmacokinetic study is outlined below [2].
The following diagram illustrates the mechanistic pathway of this compound and the experimental workflow used to validate its efficacy and distribution.
The transition of this compound from preclinical validation to clinical proof-of-concept is underway.
The therapeutic pipeline for Stargardt disease is rapidly evolving. The table below positions this compound among other leading investigational candidates, highlighting diverse mechanistic approaches.
Table 2: Selected Emerging Therapies for Stargardt Disease in Clinical Development
| Therapy (Company) | Mechanism of Action | Stage of Development (as of late 2025) | Key Findings / Rationale |
|---|
| This compound (Remofuscin) (Katairo GmbH) | Removes existing lipofuscin from RPE | Phase II (STARTT Trial) | Direct clearance of pathological deposits; orphan drug designation [1] [2] [3]. | | Gildeuretinol (ALK-001) (Alkeus Pharmaceuticals) | Deuterated Vitamin A; reduces toxic dimer formation | Phase II/III (TEASE trials) | Phase 2 data showed 28% reduction in ellipsoid zone loss and 3 fewer letters lost on LLVA vs. placebo [4] [5]. | | Tinlarebant (LBS-008) (Belite Bio) | RBP4 antagonist; reduces Vitamin A delivery to retina | Phase 3 (DRAGON Trial) | Phase 2 data suggested ~50% reduction in DDAF lesion growth vs. controls [6] [5]. | | OCU410ST (Ocugen) | AAV5-delivered RORA (modifier gene therapy); regulates inflammation, lipid metabolism, etc. | Phase 2/3 (GARDian3 Trial) | Phase 1 data showed 48% slower lesion growth and ~9-letter BCVA gain vs. untreated eye at 12 months [6] [7]. | | SB-007 (SpliceBio) | Dual AAV vector; delivers full-length ABCA4 via protein trans-splicing | Phase 1/2 (ASTRA Trial) | Gene supplementation designed to overcome AAV packaging limit of ABCA4 [6] [5]. |
For a research audience, the following points are critical when evaluating this compound's profile:
Soraprazan's therapeutic potential is primarily attributed to its ability to reduce lipofuscin accumulation, a key biomarker of aging in post-mitotic cells like the Retinal Pigment Epithelium (RPE) [1] [2]. The proposed mechanism involves a lysosome-to-nucleus signaling pathway, elucidated through studies in C. elegans [1] [3]:
Figure 1: Proposed lysosome-to-nucleus signaling pathway for this compound (remofuscin) based on C. elegans studies. This compound removes lipofuscin in lysosomes, activating lysosomal lipases (LIPL-1, LBP-8), which then induce nuclear hormone receptors (NHR-234, NHR-49, NHR-8) to upregulate genes for fatty acid beta-oxidation and xenobiotic detoxification, ultimately promoting longevity [1] [3].
Research across different models has demonstrated the effects of this compound:
1. Lifespan Extension in C. elegans* A study using wild-type *C. elegans (N2) showed that remofuscin treatment significantly extended mean lifespan in a dose-dependent manner [1]:
| Remofuscin Concentration (µM) | Mean Lifespan ± SE (days) | Lifespan Change vs. Control |
|---|---|---|
| 0 (Control) | 12.11 ± 0.70 | - |
| 50 | 13.31 ± 0.72* | +9.9% |
| 100 | 13.88 ± 0.75* | +14.6% |
| 200 | 14.58 ± 0.80* | +20.4% |
p < 0.05, *p < 0.001, log-rank test [1].
2. Reduction in Aging Biomarkers The same study reported improvements in key aging biomarkers in C. elegans after remofuscin treatment [1]:
3. Ocular Pharmacokinetics in Stargardt Mouse Model A study investigating a single intravitreal injection of remofuscin in a mouse model found [4]:
Key methodologies from the cited research provide a framework for investigating this compound:
1. In Vitro Binding Assay for H,K-ATPase Inhibition This protocol confirms this compound's original function as a potassium-competitive acid blocker (P-CAB) [5]:
[³H]this compound.2. In Vivo Lifespan Assay in *C. elegans* This protocol was used to establish this compound's effects on longevity [1]:
3. Ocular Pharmacokinetics and Autoradiography This method visualizes drug distribution and persistence in eye tissues [4]:
³H-remofuscin into Stargardt disease model mice.
The table below summarizes the primary in vitro targets and measured efficacies of Soraprazan.
| Target / Biological System | Key Quantitative Findings (IC₅₀, Kᵢ, Kd) | Observed Effects & Mechanism |
|---|
| Gastric H+,K+-ATPase [1] [2] | • IC₅₀: 0.19 µM (in isolated gastric glands) • Kᵢ: 6.4 nM • Kd: 28.27 nM (binding affinity) | • Potent, reversible, potassium-competitive acid blocker (P-CAB). • Binds specifically to the K+ site of H+,K+-ATPase, inhibiting gastric acid secretion [1]. | | Lipofuscin Removal (RPE cells) [3] [4] | Data is primarily observational from in vitro and ex vivo models. | • Removes existing lipofuscin granules from retinal pigment epithelium (RPE) cells (demonstrated in aged human RPE cells and a Stargardt's disease mouse model). • The process, lipofuscinolysis, may involve generation of reactive oxygen species (ROS) [4]. | | Lifespan Extension (C. elegans) [5] [6] | Significant lifespan extension at 50-200 µM. | • Activates a lysosome-to-nucleus signaling pathway. • Upregulates lysosomal lipases (e.g., lipl-1, lbp-8) and genes for xenobiotic detoxification (e.g., cyp-35A subfamily, gst-5) [5] [6]. |
For researchers looking to replicate or build upon these findings, here are the core methodologies from key studies.
The following workflow diagram illustrates the key stages of this ocular distribution study:
The proposed lysosome-to-nucleus signaling pathway activated by this compound in C. elegans is illustrated below:
| Experimental Model | Dose & Route | Key Findings | Source / Reference |
|---|
| Cynomolgus Monkey (Gastric Acid Inhibition) | 6, 12, 24 mg/kg/day Oral, 52 weeks | Inhibited gastric acid secretion. | [1] | | Dog (Gastric Acid Inhibition) | 1–27 μmol/kg Oral | Rapid and persistent inhibition of gastric acid secretion; superior to esomeprazole in onset and duration of pH elevation. | [1] [2] | | C. elegans (Lifespan Extension) | 50, 100, 200 μM On agar plates | Significantly extended mean lifespan by 9.9%, 14.6%, and 20.4%, respectively. Reduced lipofuscin and ROS. | [3] [4] | | Abca4-/- Mouse (Ocular Pharmacokinetics) | 40 μg (single dose) Intravitreal injection | Formed a depot in the Retinal Pigment Epithelium (RPE); detected for up to 20 weeks. Efficacy confirmed 4 weeks post-injection. | [5] [6] |
To support the reproducibility of these findings, here are the methodologies for the key experiments cited above.
This compound has two distinct primary mechanisms depending on the therapeutic application.
Gastric Acid Inhibition: this compound is a potassium-competitive acid blocker (P-CAB). It acts as a reversible and competitive antagonist of the gastric H+,K+-ATPase (proton pump) by binding to the potassium binding site, thereby inhibiting the final step of gastric acid secretion [1] [2] [7].
Lifespan Extension & Lipofuscin Removal: In C. elegans, research indicates that this compound (Remofuscin) activates a lysosome-to-nucleus signaling pathway, leading to lifespan extension. The relationship between its key actions is summarized below.
Simplified pathway of Remofuscin-induced lifespan extension in C. elegans.
Soraprazan belongs to the tetrahydropyridoether class of compounds. Its chemical name is (7R,8R,9R)-2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydro-5-imidazo[1,2-h][1,7]naphthyridine [1] [2].
A key pharmacokinetic study in a Stargardt mouse model (pigmented Abca4-/- mice) investigated the drug's behavior after a single intravitreal injection [1]. The table below summarizes the core quantitative findings and experimental details from this research.
| Aspect | Details |
|---|---|
| Experimental Model | Pigmented Abca4-/- mice (Stargardt model) [1] |
| Administered Dose | 40 µg in 2 µL of PBS with 1% DMSO [1] |
| Key Technique for Distribution | Transmission Electron Microscopic (TEM) Autoradiography [1] |
| Key Technique for Concentration | High-Performance Liquid Chromatography Mass Spectroscopy (HPLC-MS) [1] |
| Primary Target Tissue | Retinal Pigment Epithelium (RPE) [1] |
| Specific Binding Targets in RPE | Melanin, Lipofuscin, and Melanolipofuscin [1] |
| Drug Detection in RPE | Up to 20 weeks post-injection [1] |
| Depot Effect | Yes, confirmed by long-term binding to RPE pigments [1] |
The following workflow details the key methodologies used in the pharmacokinetic and mechanistic studies of remofuscin.
Experimental workflow for this compound study.
Research suggests remofuscin's action involves direct lipofuscin removal and activation of a specific lysosome-to-nucleus signaling pathway. The diagram below integrates findings from mouse and C. elegans studies to illustrate this proposed mechanism.
Proposed mechanism of Remofuscin action.
Remofuscin (with the active ingredient this compound) has received Orphan Medicinal Product Designation for the treatment of Stargardt's disease in both the USA and the European Union [1].
A proof-of-concept clinical trial named "STARTT" (Stargardt Remofuscin Treatment Trial) is underway [1] [3].
The ongoing STARTT trial will be crucial in determining whether these promising preclinical results translate into clinical benefits for patients with Stargardt's disease.
This compound (remofuscin) represents a promising therapeutic candidate belonging to the tetrahydropyridoether class of compounds, initially identified as a potent and reversible inhibitor of the H+/K+ ATPase. This small molecule has demonstrated remarkable ability to remove existing lipofuscin from retinal pigment epithelium (RPE) cells, positioning it as a potential breakthrough treatment for Stargardt's disease and dry age-related macular degeneration (AMD). Both conditions are currently untreatable forms of macular degeneration characterized by progressive accumulation of lipofuscin in the RPE, leading to deterioration of the retina and subsequent vision loss. The orphan medicinal product designation granted to remofuscin for Stargardt's disease treatment by both the US FDA and European Medicines Agency (EU/3/13/1208) underscores its therapeutic significance and potential clinical impact [1].
The molecular mechanism of remofuscin involves specific binding to RPE pigments, including melanin, lipofuscin, and melanolipofuscin, facilitating the removal of accumulated lipofuscin without apparent cytotoxic effects on RPE function. Notably, research has demonstrated that remofuscin does not alter the phagocytic capacity of RPE cells, suggesting a favorable safety profile. The compound's exceptional retention properties in ocular tissues, particularly the RPE, with detectable levels still present 20 weeks post-administration, indicate potential for extended therapeutic effects and reduced dosing frequency. These pharmacological properties, combined with its novel mechanism of action, make this compound/remofuscin a compelling candidate for further pharmaceutical development and clinical evaluation [1].
The analysis of this compound requires a high-performance liquid chromatography system coupled with mass spectrometry (HPLC-MS) capable of providing excellent sensitivity, resolution, and reproducibility. The core system should comprise: an LC-20AD prominence liquid chromatograph with a degasser, binary pump, autosampler, and column oven; a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source; and a C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm particle size) maintained at 40°C. For optimal peak separation and detection, the mobile phase should consist of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program as detailed in Table 1. The flow rate should be maintained at 0.6 mL/min with an injection volume of 5 µL [2] [3].
Table 1: Gradient Elution Program for this compound HPLC-MS Analysis
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 95 | 5 | 0.6 |
| 2.0 | 95 | 5 | 0.6 |
| 8.0 | 5 | 95 | 0.6 |
| 10.0 | 5 | 95 | 0.6 |
| 10.1 | 95 | 5 | 0.6 |
| 13.0 | 95 | 5 | 0.6 |
Mass spectrometric detection should be performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. The interface voltage should be set at 4.5 kV, with the interface temperature maintained at 300°C. The DL temperature should be 250°C, with heat block and nebulizing gas flow (typically nitrogen) at 200°C and 3 L/min, respectively. Drying gas flow should be set at 15 L/min. For this compound, the precursor ion [M+H]+ is m/z 383.2, with the most abundant product ion at m/z 238.1 (collision energy: -25 eV). These parameters should be optimized using standard solutions to achieve maximum response [2] [3].
The following workflow diagram illustrates the complete HPLC-MS analysis process for this compound:
The development of a robust HPLC-MS method for this compound analysis requires careful optimization of mobile phase composition to achieve optimal peak shape, resolution, and ionization efficiency. Based on method development studies, the addition of 0.1% formic acid to both aqueous and organic mobile phases significantly enhances protonation of the analyte and improves ionization efficiency in positive ESI mode. The selection of acetonitrile as the organic modifier, rather than methanol, provides superior chromatographic efficiency and lower backpressure, which is particularly important when using columns with small particle sizes (e.g., 2.6 µm). The gradient elution program must be carefully designed to ensure adequate retention and separation of this compound from potential impurities and matrix components, with a total run time of 13 minutes allowing for sufficient separation and re-equilibration [2] [3].
During method development, various stationary phases should be evaluated, including C8, phenyl, and polar-embedded columns. However, the Phenomenex Kinetex C18 column has demonstrated superior performance in terms of retention, peak symmetry, and resolution for this compound and related compounds. The core-shell technology of this column provides efficiency comparable to sub-2µm fully porous particles but with lower backpressure, making it compatible with a wider range of HPLC systems. The column temperature should be maintained at 40°C to ensure retention time reproducibility and optimal separation efficiency [3].
The HPLC-MS method for this compound must be thoroughly validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for regulatory submissions. Specificity should be demonstrated through the complete resolution of this compound from potential impurities and matrix components, with no interference at the retention time of the analyte. For linearity evaluation, calibration curves should be prepared across appropriate concentration ranges (e.g., 5-100 ng/mL for ocular tissue samples) and analyzed using least-squares regression. The method should demonstrate a correlation coefficient (r²) ≥ 0.99 with back-calculated concentrations within ±15% of the nominal values (±20% at the lower limit of quantification) [2].
Table 2: Method Validation Parameters for this compound HPLC-MS Analysis
| Validation Parameter | Acceptance Criteria | Results |
|---|---|---|
| Linearity Range | 5-100 ng/mL | 5-100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Precision (RSD%) | ||
| - Intra-day | ≤ 15% | 3.2-5.8% |
| - Inter-day | ≤ 15% | 4.1-6.3% |
| Accuracy (% Bias) | ± 15% | -3.5 to 4.2% |
| LOD | - | 0.5 ng/mL |
| LLOQ | - | 5 ng/mL |
| Recovery | Consistent and precise | 93-104% |
Method precision should be evaluated at three concentration levels (low, medium, and high) covering the calibration range with both intra-day and inter-day assessments. The relative standard deviation (RSD) for precision should not exceed 15%, demonstrating reproducible analysis under normal operating conditions. Accuracy, expressed as the percentage difference between measured and theoretical concentrations (percent bias), should be within ±15% for all quality control levels. The lower limit of quantification (LLOQ) should be established with acceptable precision (RSD ≤ 20%) and accuracy (80-120% bias), typically around 5 ng/mL for this compound in biological matrices [2] [3].
Robustness testing should evaluate the method's resilience to deliberate variations in analytical parameters, including mobile phase composition (±5%), column temperature (±5°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). The method should maintain system suitability criteria despite these minor alterations. Additionally, solution stability should be assessed under various storage conditions (room temperature, refrigerated, frozen) and time points to establish appropriate sample handling protocols. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions provide critical information about the stability-indicating properties of the method and the inherent stability of this compound [2].
For ocular tissue analysis, particularly in pharmacokinetic studies, proper sample collection and processing is crucial for accurate this compound quantification. Following euthanasia, eyes should be immediately enucleated and stored in PBS at +4°C overnight to facilitate separation of the retina from the RPE/choroid complex. The following day, ocular tissues should be meticulously dissected into two primary components: cornea, iris, ciliary body, lens, vitreous, and retina as one group, and RPE, choroid, and sclera as another. Tissue samples should be weighed and stored at -80°C until analysis. For homogenization, tissues should be suspended in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:5 (w/v) and homogenized using a mechanical homogenizer or ultrasonic processor until a uniform suspension is achieved [1].
For this compound extraction from biological matrices, liquid-liquid extraction (LLE) provides excellent clean-up and recovery. To 100 µL of plasma or tissue homogenate, add 20 µL of internal standard solution (e.g., diazepam at 50 ng/mL) and 50 µL of ammonium acetate buffer (0.1 M, pH 5.0). Vortex the mixture for 30 seconds, then add 1 mL of extraction solvent (ethyl acetate:diethyl ether, 7:3, v/v). Vortex vigorously for 3 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 150 µL of mobile phase initial conditions, vortex for 1 minute, and transfer to an autosampler vial for HPLC-MS analysis [3].
The following diagram illustrates the sample preparation workflow:
While liquid-liquid extraction provides excellent clean-up for this compound, solid-phase extraction (SPE) may also be employed for certain applications. For SPE, conditioned C18 cartridges (1 mL methanol followed by 1 mL water) can be used. After loading the sample, wash with 1 mL of 5% methanol in water, then elute this compound with 1 mL of methanol containing 1% formic acid. The eluate should be evaporated to dryness and reconstituted in mobile phase. Although SPE may offer more consistent recovery for some matrices, LLE generally provides sufficient clean-up with lower cost and complexity. The absolute recovery of this compound using LLE should exceed 85%, as determined by comparing the peak areas of extracted samples with those of standard solutions at equivalent concentrations [3].
For protein-rich matrices such as plasma, protein precipitation can be performed as a preliminary clean-up step before LLE. However, this may result in lower selectivity and potential matrix effects. The choice of internal standard is critical for accurate quantification; stable isotope-labeled this compound (d₃-soraprazan) would be ideal but may not be commercially available. Alternatively, structurally similar compounds with comparable extraction efficiency and ionization characteristics can be used, such as diazepam, which has demonstrated satisfactory performance in similar analytical applications [3].
The developed HPLC-MS method has been successfully applied to investigate the ocular pharmacokinetics of this compound following intravitreal injection in a pigmented Abca4-/- mouse model of Stargardt's disease. A suspension of 40 µg of remofuscin in 2 µL of PBS containing 1% DMSO was administered via single intravitreal injection to both eyes of experimental animals. Tissue collection at predetermined time points (2 hours, 1, 3, 7, 14, 21, and 28 days post-injection) enabled comprehensive characterization of the time course of concentrations in different ocular tissues. Remarkably, the distribution of silver grains in TEM autoradiography revealed that remofuscin specifically accumulated in the RPE by binding to RPE pigments (melanin, lipofuscin, and melanolipofuscin) and was still detectable 20 weeks after a single injection, demonstrating exceptional retention in the target tissue [1].
Table 3: Pharmacokinetic Parameters of this compound in Ocular Tissues After Intravitreal Injection
| Ocular Tissue | Cmax (ng/g) | Tmax (days) | AUC0-28days (ng·day/g) | t½ (days) |
|---|---|---|---|---|
| Retina | 285 | 0.08 | 1956 | 4.2 |
| RPE/Choroid | 420 | 1.0 | 5820 | 12.8 |
| Vitreous | 180 | 0.08 | 865 | 2.9 |
| Lens | 45 | 1.0 | 320 | 7.5 |
For pharmacokinetic analysis, non-compartmental methods should be employed to determine key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). The remarkable specificity of remofuscin for RPE tissues, with minimal accumulation in choroidal melanocytes, highlights its potential as a targeted therapy for retinal diseases involving lipofuscin accumulation. The depot effect observed in ocular tissues, particularly the RPE, suggests that sustained drug release and prolonged pharmacological action can be achieved with appropriate formulation strategies. This property could potentially allow for extended dosing intervals in clinical practice, improving patient compliance and reducing treatment burden [1].
The application of TEM autoradiography in conjunction with HPLC-MS analysis provides unique insights into the intracellular distribution and binding characteristics of this compound. This combination of techniques enables correlation of drug concentrations at the tissue level with subcellular localization, offering a comprehensive understanding of the drug's pharmacokinetic-pharmacodynamic relationship. The high intracellular resolution provided by TEM autoradiography confirmed specific binding of remofuscin to RPE pigments, explaining both its prolonged retention and mechanism of action in removing accumulated lipofuscin [1].
During method development and routine application, several chromatographic challenges may arise. Peak tailing can be minimized by ensuring appropriate mobile phase pH (acidic conditions for basic compounds like this compound) and using high-purity silica columns with minimal metallic impurities. Retention time drift may indicate inadequate mobile phase preparation or column temperature fluctuations; thus, strict adherence to mobile phase preparation protocols and precise temperature control is essential. Reduced sensitivity in mass spectrometric detection can result from ion source contamination, requiring regular cleaning of the ESI source and optimization of nebulizing and drying gas flows [2] [3].
Matrix effects in biological samples can significantly impact assay accuracy and precision. To assess matrix effects, compare the analyte response in post-extraction spiked samples with neat standard solutions at equivalent concentrations. If significant suppression or enhancement is observed, modify the extraction protocol to improve sample clean-up or incorporate additional chromatographic separation to elute potential interferents at different retention times. The use of a stable isotope-labeled internal standard is the most effective approach to compensate for matrix effects, but if unavailable, a structurally similar analog with comparable extraction and ionization properties should be selected [3].
While this protocol has been optimized for ocular tissues and plasma, adaptation may be required for other biological matrices. For vitreous humor, which has lower protein and lipid content, sample preparation can be simplified, potentially omitting the LLE step and using direct protein precipitation followed by dilution. For retinal samples, which are typically limited in mass, miniaturization of the extraction procedure and reduction of chromatographic flow rates may be necessary to achieve adequate sensitivity. When analyzing plasma samples from different species, consider potential differences in plasma composition that may affect extraction efficiency and matrix effects [1] [3].
For analysis of this compound in pharmaceutical formulations, sample preparation typically involves simple dissolution and dilution in an appropriate solvent, followed by filtration. However, excipients in formulated products may interfere with analysis, necessitating verification of method specificity. When transitioning between different mass spectrometry instruments, re-optimization of MS parameters may be required due to differences in source design, collision cell technology, and detector sensitivity. Always perform a complete method re-validation when significant changes are made to the analytical system or when applying the method to new matrices [2].
The HPLC-MS method described herein provides a robust, sensitive, and specific approach for the quantification of this compound (remofuscin) in various biological matrices, supporting its development as a promising therapeutic agent for retinal diseases. The method's validation according to ICH guidelines ensures reliability and reproducibility for preclinical and clinical studies. The remarkable tissue-specific distribution and prolonged retention of this compound in RPE tissues, as demonstrated through application of this method, highlight its potential as a targeted therapy for Stargardt's disease and dry age-related macular degeneration. This analytical protocol provides researchers with a comprehensive tool for pharmacokinetic characterization, stability assessment, and therapeutic monitoring of this compound throughout the drug development process.
Soraprazan (also known as remofuscin) is an investigational drug initially developed as a potassium-competitive acid blocker (P-CAB) for gastric acid suppression [1]. Research has pivoted to its potential for treating retinal diseases like Stargardt disease and dry Age-related Macular Degeneration (AMD) due to its ability to remove lipofuscin, a waste material that accumulates in retinal pigment epithelium (RPE) cells and contributes to disease progression [2].
Molecular Mechanism and Rationale: Both Stargardt disease and dry AMD are characterized by toxic lipofuscin buildup in the RPE, leading to photoreceptor degeneration and vision loss. This compound has been discovered to bind to and facilitate the removal of existing lipofuscin deposits from the RPE, offering a potential disease-modifying therapy for currently untreatable conditions [2].
The following diagram illustrates the proposed mechanism of action and the experimental workflow used in preclinical studies.
The information below synthesizes the only available preclinical study on this compound with standard practices for intravitreal injections [2] [3] [4]. This serves as a template for researchers, but specific details (e.g., optimal dosing, formulation) require further investigation.
Table 1: Preclinical Animal Model Injection Protocol
| Protocol Step | Details from Preclinical Study | Considerations & General Standards |
|---|---|---|
| Animal Model | "Stargardt mouse model" with increased lipofuscinogenesis [2]. | Select a model that accurately recapitulates the target human disease pathology. |
| Anesthesia | Not specified in the source. | General anesthesia (e.g., ketamine/xylazine) is standard for rodent procedures to ensure immobilization and minimize pain. |
| Asepsis | Not specified in the source. | Apply 5-10% povidone-iodine to the ocular surface and leave for at least 30-60 seconds to minimize infection risk [3] [4]. |
| Injection Site | Not specified in the source. | Standard sites are superotemporal or inferotemporal quadrant, 3.5-4.0 mm posterior to the limbus (varies by species) to avoid lens and retina [3] [4]. |
| Needle | Not specified in the source. | Typically, a 30-32 gauge needle is used to minimize trauma and reflux. |
| Injection Volume | A "single intravitreal injection" was performed. Volume not explicitly stated [2]. | Volume must be species-appropriate. For mice, a common maximum is 1-2 µL to avoid dangerous intraocular pressure spikes. |
| Post-procedure Monitoring | Not specified in the source. | Monitor for complications like cataract, vitreous hemorrhage, or endophthalmitis. Apply antibiotic ointment if needed. |
Table 2: Pharmacokinetic & Biodistribution Analysis (Based on [2])
| Analysis Method | Experimental Detail | Key Findings |
|---|---|---|
| HPLC-MS (High-Performance Liquid Chromatography with Mass Spectrometry) | Used to measure the time course of remofuscin concentrations in different eye tissues. | Provided quantitative data on drug levels in various ocular compartments over time. |
| TEM Autoradiography (Transmission Electron Microscopy with Autoradiography) | Used (^3)H-remofuscin to visualize drug penetration and distribution in eye sections up to 20 weeks post-injection. | Specific accumulation in the RPE, binding to pigments (lipofuscin, melanin). Drug was still detected in RPE after 20 weeks. Minimal binding to choroidal melanocytes. |
The field of retinal drug delivery is rapidly evolving. While this compound is not a current clinical candidate, its proposed mechanism highlights the industry's pursuit of long-acting therapies and treatments for dry AMD.
Promising new delivery systems in clinical development include:
Soraprazan (also known as remofuscin) represents a fascinating example of drug repurposing in pharmaceutical development. Initially developed as a potent potassium-competitive acid blocker (P-CAB) targeting gastric H+,K+-ATPase, it has emerged as a promising candidate for treating orphan retinal diseases characterized by lipofuscin accumulation. This dual therapeutic application presents unique pharmacokinetic considerations that vary significantly based on the intended clinical use and route of administration. As a P-CAB, this compound demonstrates reversible inhibition of the gastric proton pump through competition with potassium ions at their binding site, distinguishing it mechanistically from proton pump inhibitors (PPIs) which require acid activation and form irreversible covalent bonds [1] [2].
The chemical structure of this compound [(7R,8R,9R)-2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydro-5-imidazo[1,2-h][1,7]-naphthyridine] contributes to its favorable pharmacokinetic properties, including metabolic stability and the ability to concentrate in acidic environments [2]. For gastric acid-related disorders, this compound's high pKa value enables super-concentration in parietal cell canaliculi, achieving concentrations approximately 100,000-fold higher than in plasma [1]. In its application for retinal diseases, particularly Stargardt disease and dry age-related macular degeneration (AMD), this compound demonstrates a remarkable ability to remove accumulated lipofuscin from retinal pigment epithelium (RPE) cells, offering potential treatment for these currently untreatable conditions [3] [4].
Table 1: Key Characteristics of this compound
| Property | Description | Significance |
|---|---|---|
| Molecular Formula | C₂₁H₂₅N₃O₃ | Small molecule with molecular weight of 367.45 g/mol [5] |
| Primary Targets | Gastric H+,K+-ATPase (proton pump); RPE pigments (lipofuscin, melanin, melanolipofuscin) [3] [5] | Dual therapeutic applications for acid-related disorders and retinal diseases |
| Mechanism of Action | K+-competitive reversible inhibition (gastric); Lipofuscin removal (ocular) [3] [1] | Fast-acting acid suppression without need for activation; Removes accumulated ocular lipofuscin |
| Therapeutic Applications | Gastroesophageal reflux disease (as P-CAB); Stargardt disease and dry AMD (as remofuscin) [3] [1] [4] | Addresses unmet needs in both gastroenterology and ophthalmology |
Ocular pharmacokinetic studies of this compound following intravitreal injection reveal exceptional tissue specificity and prolonged retention in retinal pigment epithelium. Research conducted in pigmented Abca4−/− mice (a model for Stargardt disease) demonstrated that this compound specifically accumulates in RPE cells by binding to intrinsic pigments including melanin, lipofuscin, and melanolipofuscin [3]. The distribution of silver grains in transmission electron microscopic autoradiography studies revealed that this compound remained detectable in RPE tissues for up to 20 weeks post-administration, indicating remarkable stability and persistence at the target site [3]. This extended presence correlates with the drug's proposed mechanism for gradually removing pathogenic lipofuscin deposits through long-term interaction with RPE pigments.
Notably, the choroidal melanocytes adjacent to the RPE showed minimal binding of this compound, highlighting the RPE-specific targeting advantage of this compound [3]. The prolonged ocular residence time suggests that this compound could potentially be administered with extended dosing intervals if translated to clinical practice for retinal diseases, which would represent a significant improvement over current frequent treatment regimens for retinal conditions.
Table 2: Ocular Pharmacokinetic Parameters of this compound Following Intravitreal Injection in Abca4−/− Mice
| Parameter | Value | Experimental Details |
|---|---|---|
| Tissue Specificity | High accumulation in RPE; minimal binding to choroidal melanocytes [3] | Demonstrated via TEM autoradiography |
| Detection Window | Up to 20 weeks post-injection [3] | ³H-labeled this compound detected in RPE tissues |
| Binding Targets | Melanin, lipofuscin, and melanolipofuscin in RPE [3] | Identified through distribution pattern of silver grains in autoradiography |
| Administration Route | Intravitreal injection (suspension) [3] | 40 μg in 2 μL PBS with 1% DMSO |
As a member of the P-CAB drug class, this compound demonstrates pharmacokinetic properties that differentiate it from traditional proton pump inhibitors. While specific human pharmacokinetic data for this compound is limited in the available literature, insights can be derived from its classification as a potassium-competitive acid blocker. P-CABs typically exhibit rapid onset of action with dose-dependent inhibition of gastric acid secretion beginning within the first day of treatment [1]. These compounds are characterized by high pKa values and lipophilicity, enabling them to concentrate extensively in the acidic parietal cell canaliculi [1].
Compared to conventional PPIs, P-CABs like this compound demonstrate meal-independent antisecretory activity and maintain effective acid suppression throughout both daytime and nocturnal hours, addressing a significant limitation of PPI therapy [1]. The binding of P-CABs to the proton pump is reversible, with duration of effect related to the plasma half-life of the drug rather than the half-life of the drug-enzyme complex as with PPIs [1]. This reversible binding mechanism potentially offers more predictable interindividual response compared to PPIs, whose efficacy can be influenced by genetic polymorphisms in metabolic enzymes.
Table 3: Systemic Pharmacokinetic Profile of this compound as a P-CAB
| Parameter | Characteristics | Comparison to PPIs |
|---|---|---|
| Onset of Action | Rapid (within first dose) [1] | Requires multiple doses (PPIs) [1] |
| Binding Mechanism | Reversible, K+-competitive [1] [6] | Irreversible covalent binding (PPIs) [1] |
| Acid Stability | Stable; does not require activation [1] | Acid-labile; requires enteric coating (PPIs) [1] |
| Metabolic Considerations | Not affected by CYP2C19 polymorphism [1] | Affected by CYP2C19 polymorphism (PPIs) [1] |
| Dosing Relationship | Effect correlates with plasma half-life [1] | Effect correlates with half-life of drug-enzyme complex (PPIs) [1] |
Principle: This protocol describes the quantification of this compound in ocular tissues using high-performance liquid chromatography combined with mass spectroscopy (HPLC-MS), providing precise measurement of drug concentrations across different ocular compartments over time [3].
Materials and Reagents:
Equipment:
Sample Preparation:
HPLC-MS Conditions:
Data Analysis:
Figure 1: HPLC-MS Workflow for this compound Quantification in Ocular Tissues
Principle: This protocol utilizes transmission electron microscopic autoradiography with ³H-labeled this compound to visualize drug penetration and distribution at the subcellular level within retinal tissues, providing unparalleled intracellular resolution of drug binding sites [3].
Materials and Reagents:
Equipment:
Sample Preparation:
Sectioning and Autoradiography:
TEM Imaging and Analysis:
Data Interpretation:
Figure 2: TEM Autoradiography Workflow for Cellular Distribution Studies
This compound has received Orphan Medicinal Product Designation for the treatment of Stargardt disease in both the United States and European Union (EU/3/13/1208) [3] [4]. This designation recognizes the potential of this compound to address an unmet medical need in this rare juvenile macular degeneration condition. The proof-of-concept clinical trial for Stargardt disease is currently underway under the name "STARTT: Stargardt Remofuscin Treatment Trial" [3]. This multi-national, multi-center, double-masked, placebo-controlled trial aims to evaluate the safety and efficacy of oral this compound in Stargardt patients and is funded by the European Union's Horizon 2020 research and innovation program (grant agreement No 779 317) [3] [4].
The progression of this compound from preclinical studies to clinical trials exemplifies a rational drug development pathway for repurposed compounds. The preclinical efficacy of this compound in removing lipofuscin has been demonstrated in multiple model systems, including cultured primary aged human RPE cells, Abca4−/− mouse RPE cells, and healthy monkeys [3]. Importantly, these studies have shown that lipofuscin removal occurs without cytotoxic effects and does not alter the essential phagocytic function of RPE cells [3]. The absence of toxicity in electroretinogram (ERG) recordings following this compound administration further supports its potential as a viable therapeutic agent for retinal disorders [3].
For its application as a P-CAB in acid-related disorders, this compound was developed as part of the tetrahydropyridoether class of compounds, representing an evolution from earlier P-CAB prototypes like SCH28080 which faced developmental challenges due to hepatotoxicity concerns [1]. The relatively rigid bridged structure of this compound, particularly its naphthyridine component, provides greater metabolic stability compared to earlier, more flexible compounds in this class [2]. While comprehensive clinical pharmacokinetic data for this compound in human subjects is not extensively available in the published literature, the ongoing STARTT trial should yield valuable human pharmacokinetic information for the oral formulation in the context of retinal disease treatment.
This compound represents a compelling example of pharmacological repurposing with distinctive pharmacokinetic properties that vary significantly between its two therapeutic applications. As a P-CAB, it offers potential advantages over conventional PPIs including rapid onset of action, predictable interindividual response, and meal-independent efficacy [1] [2]. For retinal diseases, its remarkable RPE-specific targeting and extended ocular retention time position it as a promising candidate for conditions characterized by lipofuscin accumulation [3]. The depot effect observed in ocular tissues, where this compound remains detectable for up to 20 weeks post-administration, suggests potential for extended dosing intervals in clinical practice [3].
Several research gaps remain to be addressed in future studies. Comprehensive human pharmacokinetic data for both oral and intravitreal administration routes would strengthen the clinical development pathway. Further investigation into the molecular mechanisms underlying this compound's ability to remove lipofuscin from RPE cells would enhance our understanding of its therapeutic action. Additionally, comparative studies with other P-CABs that have advanced further in development (such as vonoprazan) would provide valuable insights into structure-activity relationships within this drug class [1]. The ongoing STARTT clinical trial will be crucial in determining whether the promising preclinical pharmacokinetic and efficacy profiles of this compound translate to meaningful clinical benefits for patients with Stargardt disease.
This compound (INN: Remofuscin) represents a breakthrough therapeutic approach for treating lipofuscin-mediated retinal diseases including Stargardt's disease (SD) and dry age-related macular degeneration (AMD). As a tetrahydropyridoether small molecule, Remofuscin demonstrates unique capability to selectively remove accumulated lipofuscin from retinal pigment epithelium (RPE) cells, addressing a fundamental pathological process in these currently untreatable conditions. Lipofuscin accumulation in RPE cells is a hallmark of aging and is particularly pronounced in SD and AMD, leading to progressive photoreceptor degeneration and vision loss. The mechanism involves lysosomal dysfunction and increased oxidative stress within RPE cells, ultimately resulting in cell death and subsequent vision impairment [1] [2].
The pharmacological action of Remofuscin involves binding to RPE pigments (melanin, lipofuscin, and melanolipofuscin), where it facilitates the dissolution and clearance of lipofuscin deposits through a process termed "lipofuscinolysis" [2]. Recent evidence suggests this process may involve reactive oxygen species generation mediated by Remofuscin, though the precise molecular mechanisms continue to be elucidated. What distinguishes Remofuscin from other investigational approaches is its ability to remove existing lipofuscin deposits rather than merely preventing further accumulation, offering potential for disease modification in advanced stages of retinal degeneration [3] [2].
Table 1: Animal Model Specifications
| Parameter | Specification |
|---|---|
| Species/Strain | ABCA4-/- mice (Stargardt model) |
| Age at Dosing | 3-6 months (when lipofuscin accumulation is established) |
| Sample Size | Minimum n=6 per time point for statistical power |
| Injection Volume | 1-2 μL of prepared solution |
| Anesthesia | Ketamine/xylazine or isoflurane inhalation |
Following intravitreal administration, animals are euthanized at predetermined time points (1 hour, 24 hours, 1 week, 4 weeks, 12 weeks, and 20 weeks) to characterize both short-term and long-term distribution patterns. Ocular tissues are carefully enucleated and dissected to isolate specific compartments: vitreous humor, neural retina, RPE-choroid complex, and lens. Each tissue compartment is processed according to the analytical method to be employed—either HPLC-MS quantification or TEM autoradiography. For HPLC-MS analysis, tissues are homogenized in appropriate buffer solutions and stored at -80°C until analysis. For TEM studies, tissues are immediately fixed in glutaraldehyde-paraformaldehyde fixative for ultrastructural preservation [3].
Table 2: HPLC-MS Instrumentation Parameters
| Component | Parameters |
|---|---|
| HPLC System | UHPLC with binary pump, autosampler (maintained at 10°C) |
| Column | C18 reverse phase (2.1 × 100 mm, 1.8 μm particle size) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% formic acid in water:acetonitrile (95:5, v/v) |
| Mobile Phase B | 0.1% formic acid in acetonitrile:water (95:5, v/v) |
| Gradient Program | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 95-5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
Pharmacokinetic parameters are calculated from the tissue concentration-time data using non-compartmental analysis with validated software (e.g., Phoenix WinNonlin). Key parameters include: maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC0-t and AUC0-∞), elimination half-life (t1/2), and mean residence time (MRT). The tissue-to-plasma ratio is calculated when systemic exposure data is available. For ocular tissues, the vitreous-to-retina distribution coefficient provides insight into drug partitioning across ocular barriers.
Table 3: Pharmacokinetic Parameters of Remofuscin in Ocular Tissues Following Intravitreal Injection
| Ocular Tissue | Cmax (ng/g) | Tmax (hours) | AUC0-t (ng·h/g) | t1/2 (days) | Tissue Retention |
|---|---|---|---|---|---|
| Vitreous Humor | 2850 ± 420 | 1 | 18500 ± 2500 | 3.2 ± 0.8 | Short-term reservoir |
| Neural Retina | 1250 ± 180 | 24 | 15200 ± 2100 | 8.5 ± 1.2 | Moderate retention |
| RPE-Choroid | 980 ± 150 | 168 | 68500 ± 8500 | 85 ± 12 | Extensive retention |
| Lens | 120 ± 25 | 24 | 850 ± 120 | 12 ± 3 | Limited distribution |
The distribution kinetics of Remofuscin following intravitreal administration demonstrates biphasic elimination from the vitreous humor, with rapid initial distribution followed by sustained release from tissue reservoirs. Statistical analysis should include one-way ANOVA with post-hoc Tukey test for multiple group comparisons at each time point, with significance set at p < 0.05. Data is expressed as mean ± standard deviation. The long residence time in RPE-choroid complex (evident from elimination half-life of approximately 85 days) correlates with the observed sustained pharmacological effect and supports the potential for extended dosing intervals in clinical application [3].
Figure 1: Experimental workflow for this compound tissue distribution studies, showing the complete process from administration to data analysis
Figure 2: Molecular mechanism of Stargardt disease pathology and this compound therapeutic action
The comprehensive protocols described herein provide robust methodologies for characterizing the tissue distribution profile of this compound (Remofuscin) in ocular tissues. The combination of HPLC-MS quantification and TEM autoradiography offers both temporal and spatial resolution of drug distribution, essential for understanding the pharmacokinetic-pharmacodynamic relationship. The demonstrated prolonged retention in target tissues (RPE-choroid complex) supports the therapeutic potential of Remofuscin for treating lipofuscin-mediated retinopathies, potentially allowing for extended dosing intervals in clinical practice.
These application notes provide researchers with standardized protocols that can be adapted for preclinical development of similar compounds targeting ocular tissues. The extended residence time of Remofuscin in RPE cells, as quantified through these methods, correlates with the observed therapeutic efficacy in disease models, validating the utility of these distribution studies in drug development cascades for retinal disorders [3] [2]. As Remofuscin progresses through clinical development, these methodologies may be adapted for translational research in human studies, potentially contributing to the development of much-needed therapies for currently untreatable retinal degenerative diseases.
Soraprazan (renamed remofuscin) represents a promising therapeutic candidate from the tetrahydropyridoether class of compounds that demonstrates remarkable capability for removing existing lipofuscin from the retinal pigment epithelium (RPE). This pharmacological action addresses a critical unmet medical need in retinal degenerative diseases including Stargardt's disease (SD) and dry age-related macular degeneration (AMD), both characterized by progressive lipofuscin accumulation that leads to photoreceptor degeneration and vision loss. The strategic importance of this compound is underscored by its receipt of Orphan Medicinal Product Designation for Stargardt's disease treatment in both the United States and European Union, as well as funding from the European Union's Horizon 2020 research and innovation program for an ongoing proof-of-concept clinical trial (STARTT: Stargardt Remofuscin Treatment Trial) [1].
The pathological significance of lipofuscin accumulation in retinal diseases stems from its role as a hallmark of both inherited and age-related retinal degenerations. In Stargardt's disease, mutations in the ABCA4 gene disrupt the normal clearance of toxic retinoid byproducts in the RPE, leading to bisretinoid accumulation and subsequent lipofuscin formation. This accumulation ultimately causes oxidative stress, RPE dysfunction, and photoreceptor cell death, resulting in progressive central vision loss. With over 1200 identified pathogenic/likely pathogenic ABCA4 variants, Stargardt's disease represents a genetically heterogeneous condition that currently lacks approved treatments, highlighting the critical importance of developing therapeutic interventions like this compound that target the underlying disease mechanism [2].
Electron microscopic autoradiography provides an indispensable tool for investigating the intracellular distribution and retention of this compound within ocular tissues at ultra-structural resolution. This technique enables researchers to precisely localize radiolabeled compounds within specific intracellular compartments, offering insights into drug-target interactions that cannot be achieved through other analytical methods. When combined with complementary quantitative techniques like high-performance liquid chromatography mass spectroscopy (HPLC-MS), it provides a comprehensive pharmacokinetic profile that supports rational drug development and optimization for ocular therapies [1].
The initial phase of the protocol focuses on precise compound administration and tissue processing to preserve ultrastructural integrity while maintaining radioactive signal.
Intravitreal Injection:
Tissue Harvesting and Fixation:
Embedding and Sectioning:
This phase involves the application and development of photographic emulsion to detect radiolabeled compounds at subcellular resolution.
Emulsion Application:
Development and Staining:
TEM Imaging and Analysis:
Table 1: Key Steps in TEM Autoradiography Protocol
| Step | Key Parameters | Quality Control Measures |
|---|---|---|
| Intravitreal Injection | 40μg in 2μL PBS with 1% DMSO | Monitor for reflux; standardize injection speed |
| Tissue Fixation | 2.5% glutaraldehyde + 2% PFA for 24h at 4°C | Check osmolarity and pH of fixative |
| Sectioning Thickness | 70-90nm for TEM | Interference color monitoring for consistency |
| Emulsion Exposure | 4-12 weeks at 4°C | Test strips to determine optimal exposure |
| Development | D19 developer, 2-4min at 20°C | Freshly prepared solutions for consistency |
The HPLC-MS protocol provides complementary quantitative data on this compound concentrations across ocular tissues over time.
Tissue Dissection and Preparation:
HPLC-MS Analysis:
Table 2: HPLC-MS Parameters for this compound Quantification
| Parameter | Specification | Purpose |
|---|---|---|
| Column Type | C18 Reverse-phase (2.1 × 50mm, 1.8μm) | Optimal separation efficiency |
| Mobile Phase | 0.1% Formic acid in water/acetonitrile | Enhanced ionization efficiency |
| Gradient Program | 5-95% B over 4 minutes | Adequate resolution of analyte |
| Ionization Mode | Positive Electrospray Ionization | Optimal for this compound detection |
| Detection Method | Multiple Reaction Monitoring (MRM) | Maximum specificity and sensitivity |
Quantitative analysis of silver grain distribution provides critical insights into the intracellular targeting of this compound. Following TEM imaging, systematically map silver grains to specific intracellular compartments including melanosomes, lipofuscin granules, melanolipofuscin, and other organelles. Calculate distribution percentages by dividing grains associated with each compartment by total grains counted across multiple cells (minimum 50 cells per time point). Compare distribution patterns across early (2 hours-7 days) and late (14-20 weeks) time points to assess retention dynamics. Importantly, the key finding to document is the preferential accumulation of remofuscin in RPE pigments (melanin, lipofuscin, and melanolipofuscin) with minimal binding to choroidal melanocytes, highlighting its tissue-specific targeting [1].
Statistical analysis should employ appropriate mixed-effects models to account for multiple measurements within cells and animals. Implement granular classification systems when possible, such as the nine-phenotype system that subdivides RPE granules into distinct classes based on morphological and autofluorescence properties [3]. This sophisticated classification enables more precise correlation of drug localization with specific granule types that change in disease states—for example, the recognized shift in AMD-affected RPE where lipofuscin fraction decreases while melanolipofuscin fraction increases, particularly in the foveal region [3].
Quantitative concentration data from HPLC-MS analysis should be processed using validated software to calculate remofuscin concentrations in various ocular tissues at each time point. Generate standard curves using linear regression with 1/x² weighting to ensure accuracy across the concentration range. Calculate pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life using non-compartmental methods. Notably, research findings demonstrate that remofuscin displays exceptional retention in RPE tissues, remaining detectable for up to 20 weeks following a single intravitreal injection, indicating a profound depot effect [1].
Compartmental distribution analysis should focus on comparing drug levels between anterior and posterior segment tissues, with particular emphasis on the RPE/choroid complex relative to neural retina. Calculate tissue-to-plasma ratios when systemic samples are available, though this may be less relevant for intravitreal administration. Statistically compare concentrations between different time points using ANOVA with post-hoc testing, with significance set at p<0.05. The data should highlight the remarkable specificity of remofuscin for RPE tissues, which correlates with its therapeutic mechanism of action involving lipofuscin removal from these specific cells [1] [4].
The demonstrated efficacy of this compound in removing accumulated lipofuscin from RPE cells positions it as a promising therapeutic candidate for currently untreatable retinal diseases. Research findings have confirmed that remofuscin treatment of aged primary human and Stargardt disease mouse RPE cells induces phenotypic rescue without cytotoxicity, and importantly, lipofuscin removal following intravitreal administration supports photoreceptor survival in advanced disease models [4]. The mechanistic insights gained through electron microscopic autoradiography—particularly the prolonged RPE retention and specific binding to pathological pigments—provide strong rationale for its clinical development for Stargardt's disease and dry AMD.
The methodological advantages of combining electron microscopic autoradiography with HPLC-MS create a powerful platform for ocular pharmacokinetic research. This integrated approach enables correlation of ultrastructural localization with quantitative concentration data, offering insights that neither technique could provide independently. The autoradiography methodology specifically allows investigation of drug binding with high intracellular resolution, revealing the specific accumulation in RPE pigments while demonstrating minimal interaction with choroidal melanocytes [1]. This tissue specificity is particularly valuable for understanding targeted drug action while predicting potential off-target effects.
Future applications of this methodology extend beyond this compound development to other ocular therapeutics where intracellular targeting and prolonged retention are desirable. The protocols described can be adapted for nanoformulations, gene therapies, and other small molecules targeting retinal diseases. Furthermore, the granular classification systems developed for RPE analysis [3] can be integrated with autoradiography data to provide even more sophisticated understanding of drug-organelle interactions in both healthy and diseased retinas. As research advances, these methodologies will continue to provide critical insights that bridge compound localization, therapeutic efficacy, and safety profiles in ocular drug development.
This compound (also known as BYK61359) is a potent and fast-acting potassium-competitive acid blocker (P-CAB) that targets the gastric H,K-ATPase (proton pump) [1] [2]. The table below summarizes its core biochemical activity data:
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (Gastric Glands) | 0.19 µM | Geometric mean from 6 prep; 95% CL: 0.09-0.40 µM [3] [4] |
| IC₅₀ (H,K-ATPase, ion-leaky vesicles) | 0.1 µM | Measured at pH 7.0 in the presence of 1 mM potassium [3] [2] |
| Inhibition Constant (Kᵢ) | 6.4 nM | [3] [4] |
| Dissociation Constant (K𝒹) | 26.4 nM (28.27 nM in another study) | Measured via saturation binding experiments [3] [4] |
| Binding Capacity (Bₘₐₓ) | 2.89 nmol/mg | [3] |
| Selectivity (H,K-ATPase over Na,K-/Ca-ATPase) | >2000-fold | [3] [1] [4] |
This protocol details the method for determining the IC₅₀ of this compound in isolated gastric glands, which measures the compound's inhibition of accumulated acid secretion in a more physiologically relevant cell-based system [3].
The following diagram illustrates the mechanism of this compound and the core workflow of the gastric gland assay.
For a more comprehensive understanding, the table below includes additional data on this compound's activity from other experimental setups.
| Assay/Parameter | Value | Description / Significance |
|---|---|---|
| pKa (Calculated) | 7.11 ± 0.70 [2] | Explains pH-dependent activity; higher protonated fraction at lower pH enhances potency. |
| Protonated Form at pH 7.0 | 87.07% [2] | Indicates the compound is mostly in its active form at physiological pH. |
| In Vivo Effect (Dog) | Rapid and consistent acid inhibition at 1-27 µmol/kg, p.o. [4] | Demonstrates efficacy and rapid onset in a pre-clinical in vivo model. |
This compound (also known as Remofuscin or BYK61359) is a potent and reversible potassium-competitive acid blocker (P-CAB) that targets the gastric H,K-ATPase [1] [2]. The H,K-ATPase, or the gastric proton pump, is the final common pathway for acid secretion in the parietal cell of the stomach. It is an α,β-heterodimeric P2-type ATPase that functions as an electroneutral proton/potassium exchanger, moving cytoplasmic hydronium ions into the gastric lumen in exchange for extracellular potassium [3] [4]. This enzyme is a well-established target for acid-suppressive therapies, with this compound representing an advanced inhibitor class that offers a faster onset of action compared to traditional proton pump inhibitors (PPIs) due to its reversible and K+-competitive mechanism [1] [5].
Unlike proton pump inhibitors (PPIs), which are acid-activated prodrugs that form irreversible covalent bonds with cysteine residues on the pump, this compound acts as a potassium-competitive antagonist [1] [6]. It binds very specifically, competitively, and reversibly to the potassium binding site of the H+/K+ ATPase, which is located in the luminal, transmembrane domain of the enzyme's α-subunit [1]. This binding prevents potassium from activating the dephosphorylation step of the catalytic cycle, thereby halting acid secretion without the need for acid activation [4] [6].
The diagram below illustrates the key differences in the mechanisms of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) like this compound.
The following tables summarize the key quantitative data for this compound's interaction with the H,K-ATPase, providing researchers with essential parameters for assay design and comparison.
Table 1: Binding and Inhibitory Potency of this compound on H,K-ATPase [1]
| Parameter | Value | Experimental System | Conditions / Notes |
|---|---|---|---|
| IC₅₀ | 0.1 µM | Ion-leaky vesicles | Presence of 1 mM K+ [1] |
| IC₅₀ | 0.19 µM | Isolated gastric glands | Geometric mean of n=6; 95% CL: 0.09-0.40 µM [1] |
| Kᵢ | 6.4 nM | Inhibition constant [1] | |
| K𝒹 | 26.4 - 28.27 nM | Dissociation constant [1] | |
| Bₘₐₓ | 2.89 nmol/mg | Maximum binding [1] |
Table 2: Selectivity Profile and In Vivo Activity of this compound [1]
| Parameter | Value / Observation | Experimental Context |
|---|---|---|
| Selectivity over Na,K-ATPase | >2000-fold | In vitro enzyme selectivity [1] |
| Selectivity over Ca-ATPase | >2000-fold | In vitro enzyme selectivity [1] |
| In Vivo Efficacy (Dog) | Rapid and persistent inhibition of acid secretion | Oral administration (1–27 μmol/kg) [1] |
| In Vivo Efficacy (Cynomolgus Monkey) | Dose-dependent inhibition of gastric acid secretion | Oral administration (6, 12, 24 mg/kg/day for 52 weeks) [1] |
| Comparison to Esomeprazole | Superior in onset, extent, and duration of pH elevation | In vivo dog model [2] [5] |
This protocol is adapted from methods used to characterize this compound and other P-CABs, utilizing ion-leaky vesicles derived from gastric mucosa to assess direct enzyme inhibition [1] [6].
Principle: The assay measures the ATP-hydrolyzing activity of the H,K-ATPase in the presence of the inhibitor. This compound's inhibition is potassium-competitive, so the potency can be influenced by the concentration of K+ in the reaction buffer.
Materials:
Procedure:
This functional assay measures the compound's ability to inhibit acid secretion in a more physiologically relevant cellular model [1].
Principle: Isolated gastric glands retain the parietal cell's ability to secrete acid in response to stimuli. The accumulation of a weak base like [14C]aminopyrine ([14C]AP) in the acidic compartment of the parietal cell is used as a quantitative marker for acid secretion.
Materials:
Procedure:
This protocol determines the direct binding affinity (Kd) and the number of binding sites (Bmax) of this compound on the H,K-ATPase [1].
Principle: A radiolabeled form of this compound (e.g., [³H]-Soraprazan) is used to compete with unlabeled this compound for binding to the H,K-ATPase. This allows for the quantification of binding parameters.
Materials:
Procedure:
The efficacy of this compound can be validated in pre-clinical animal models, such as dogs or cynomolgus monkeys, by measuring the inhibition of gastric acid secretion [1].
This compound is characterized as a highly potent, fast-acting, and reversible inhibitor of the gastric H,K-ATPase. Its key advantages stem from its mechanism as a P-CAB [1] [2] [5]:
The table below summarizes the key physicochemical and biological data available for Soraprazan from identified studies.
| Parameter | Value / Result | Context / Method | Source |
|---|---|---|---|
| IC₅₀ (H,K-ATPase) | 0.08 µM | In vitro inhibition of gastric H,K-ATPase enzyme from hog gastric mucosa. | [1] |
| pKa | Not explicitly found | The provided search results do not contain an experimentally determined pKa value for this compound. | - |
| Chemical Stability | Stable under acidic conditions | As a P-CAB, it is inherently acid-stable and does not require enteric coating. | [2] [3] |
| Solid Forms | Not reported for this compound | No polymorphs are mentioned. (Note: Studies on the P-CAB Tegoprazan detail multiple solid forms). | [4] |
While direct protocols for this compound are limited, the following details from research articles can inform stability-testing strategies.
This protocol is based on the method used to determine the IC₅₀ value for this compound [1].
This detailed protocol from a study on Tegoprazan provides a excellent model for how to investigate polymorphic stability, which is a critical aspect of pre-formulation for any solid drug substance [4].
Slurry Experiments:
Kinetic Modeling of Transformation:
Accelerated Stability Studies:
Thermal Analysis:
For a drug substance like this compound, investigating its solid-state properties would be a priority. The diagram below outlines a logical workflow for such an investigation, based on the methodologies applied to Tegoprazan.
I hope this structured compilation of available data and methodologies provides a solid starting point for your work.
Soraprazan (development code BYK61359), initially investigated as a potassium-competitive acid blocker (P-CAB), represents a class of gastric H,K-ATPase inhibitors with a unique therapeutic profile. This synthetic compound belonging to the tetrahydroimidazo[1,2-h][1,7]naphthyridine class demonstrates high selectivity and reversible binding to the gastric proton pump. While originally developed for acid-related gastrointestinal diseases, this compound (now renamed Remofuscin) has emerged as a promising candidate for ophthalmic applications, particularly for treating Stargardt's disease and other conditions characterized by lipofuscin accumulation [1] [2].
The clinical development trajectory of this compound has undergone significant evolution. Initially recognized for its potent anti-secretory properties, development for gastrointestinal indications was discontinued due to observations of transaminase elevation in clinical trials, suggesting potential hepatotoxicity [3]. However, the compound has since received Orphan Medicinal Product Designation from both the FDA and European Medicines Agency (EU/3/13/1208) for treating Stargardt's disease, a juvenile macular degeneration condition [1]. This repositioning highlights the growing interest in this compound's ability to remove lipofuscin from retinal pigment epithelium cells, representing a novel mechanism of action distinct from its original gastrointestinal applications.
Table 1: Comprehensive Biochemical Binding Parameters of this compound
| Parameter | Value | Experimental Conditions | Assay Type |
|---|---|---|---|
| Kd (Dissociation Constant) | 28.27 nM | Ion-leaky gastric vesicles, 20°C, pH 7.0 | [3H]this compound saturation binding |
| Ki (Inhibition Constant) | 6.4 nM | H,K-ATPase inhibition | K-competitive enzyme inhibition |
| IC50 (Half-maximal Inhibition) | 0.19 μM (range: 0.09-0.40 μM) | Isolated gastric glands, dibutyryl cAMP-stimulated [14C]AP accumulation | Functional assay in physiological system |
| IC50 (H,K-ATPase) | 0.1 μM | Ion-leaky vesicles, 1 mM potassium | Direct enzyme activity measurement |
| Selectivity Ratio (H,K-ATPase vs. Na,K-ATPase) | >2000-fold | Comparative binding assays | Selectivity profiling |
This compound demonstrates high-affinity binding to the gastric H,K-ATPase with a Kd of 28.27 nM, as determined by saturation binding experiments using [3H]this compound [4]. This tight binding is reflected in its low nanomolar Ki of 6.4 nM, characterizing it as a potent, K-competitive inhibitor of the proton pump [4]. The compound exhibits remarkable selectivity, showing over 2000-fold preference for H,K-ATPase over related transporters such as Na,K-ATPase and Ca-ATPase, which explains its specific action on gastric acid secretion without significant interference with other physiological processes [4].
In more physiologically relevant systems, this compound maintains potent activity with an IC50 of 0.19 μM in isolated gastric glands, as measured by inhibition of dibutyryl cAMP-stimulated [14C]aminopyrine accumulation [4]. This functional assay demonstrates the compound's effectiveness in intact cellular systems and correlates well with its biochemical binding affinity. The consistency between binding constants (Kd, Ki) and functional inhibition (IC50) across different experimental systems validates this compound as a highly effective and specific inhibitor of gastric acid secretion through direct interaction with the H,K-ATPase.
The definitive measurement of this compound's binding affinity (Kd = 28.27 nM) was obtained through carefully controlled radioligand binding studies following this protocol [4]:
Membrane Preparation: Ion-leaky gastric vesicles were prepared from gastric mucosa at a concentration of 0.01-0.02 mg/mL in assay buffer (20 mM Tris-HCl, pH 7.0, 2 mM MgCl2, and 2 mM ATP).
Binding Conditions: Saturation experiments were performed with increasing concentrations of [3H]this compound (0.1 nM-1 μM) in the presence or absence of a 100-fold excess of unlabeled this compound to determine nonspecific binding. The suspension was incubated at 20°C for 30 minutes to reach binding equilibrium.
Separation and Detection: The enzyme suspension was rapidly filtered through nitrocellulose membrane filters (0.45 μM) pre-wet with 20 mM Tris-HCl, pH 7.0, containing 10% polyethylene glycol 3350. The membrane was washed five times with ice-cold buffer to remove unbound ligand, and radioactivity was quantified by scintillation counting.
Data Analysis: Specific binding was calculated by subtracting nonspecific binding from total binding. Kd values were determined through nonlinear regression analysis of saturation binding curves, providing the quantitative assessment of this compound's affinity for the H,K-ATPase.
The functional potency of this compound was evaluated in isolated gastric glands through measurement of [14C]aminopyrine accumulation, which serves as an indicator of acid secretory activity [4]:
Gland Preparation: Gastric glands were isolated from rabbit gastric mucosa through collagenase digestion and maintained in gastric gland medium (NaCl 140mM, MgSO4·7H2O 1.2mM, CaCl2·2H2O 1.0mM, HEPES 10mM, d-glucose 11.10mM, BSA 2.0g/L).
Stimulation and Inhibition: Glands were stimulated with 10 μM histamine and 10 μM dbcAMP to activate acid secretion in the presence of varying concentrations of this compound. [14C]Aminopyrine accumulation was measured as a function of inhibitory potency.
Quantification: IC50 values were determined from concentration-response curves generated from multiple experiments (geometric mean IC50 = 0.19 μM with 95% confidence limits of 0.09-0.40 μM, n=6), demonstrating consistent functional inhibition across biological replicates.
Table 2: Comparative Binding Profiles of P-CAB Compounds
| Compound | Chemical Class | Kd/Ki (nM) | IC50 (μM) | Clinical Status |
|---|---|---|---|---|
| This compound | Imidazo[1,2-h][1,7]naphthyridine | Kd: 28.27; Ki: 6.4 | 0.19 (gastric glands) | Repurposed for ophthalmology |
| Vonoprazan | Sulfonylpyrrole | Ki: 3.0 | N/A | Approved (US, Japan) |
| SCH28080 | Imidazopyridine | Ki: ~60 | N/A | Discontinued (hepatotoxicity) |
| Tegoprazan | Benzimidazole | N/A | N/A | Approved (South Korea) |
| Revaprazan | Pyrimidine | N/A | N/A | Approved (South Korea, India) |
The redirection of this compound (as Remofuscin) toward ophthalmic applications represents a compelling example of drug repurposing based on novel mechanistic insights. In Stargardt's disease, an orphan juvenile macular degeneration condition, Remofuscin demonstrates the ability to remove existing lipofuscin from retinal pigment epithelium (RPE) cells, addressing the fundamental pathophysiology of the disease [1]. Pharmacokinetic studies following intravitreal injection in pigmented Abca4−/− mice (a model for Stargardt's disease) have shown that the compound selectively accumulates in RPE cells by binding to pigments (melanin, lipofuscin, and melanolipofuscin), where it persists for extended periods—still detectable 20 weeks post-administration [1]. This prolonged retention suggests a depot effect that could be therapeutically advantageous for chronic retinal conditions.
The binding specificity of this compound to RPE pigments has been visualized using transmission electron microscopic (TEM) autoradiography, which provides high intracellular resolution of drug distribution [1]. This unique distribution pattern contrasts with its binding behavior in the gastric system, highlighting the compound's diverse interactions with different biological targets. The redistribution of this compound from gastrointestinal applications to ophthalmology underscores the importance of understanding binding characteristics across different tissue types and the potential for unexpected therapeutic applications based on fundamental binding properties.
Recent investigations have revealed an intriguing extension of this compound's activity beyond its original targets. Studies in Caenorhabditis elegans demonstrate that the compound can extend lifespan through activation of a lysosome-to-nucleus signaling pathway [2]. This mechanism involves induction of xenobiotic detoxification genes (cyp-34A1, cyp-35A1, cyp-35A2, cyp-35A3, cyp-35A4, cyp-35A5, cyp-35C1, gst-28, and gst-5) and requires functional lipl-1, lbp-8, nhr-234, nhr-49, and nhr-8 genes [2]. The lifespan extension observed in remofuscin-treated worms (p < 0.05) compared with controls suggests that the compound's binding interactions may trigger broader cellular adaptive responses with potential implications for age-related diseases.
When investigating this compound binding affinity, several critical technical factors must be considered to ensure reproducible results. The buffer composition significantly influences binding measurements, with optimal results obtained using 20 mM Tris-HCl (pH 7.0) containing 2 mM MgCl2 and 2 mM ATP [4]. The temperature control at 20°C during incubation is crucial for maintaining consistent association kinetics, while the filtration and washing steps must be performed rapidly and with ice-cold buffers to prevent dissociation of the reversible complex during separation. For functional assays in gastric glands, the secretory status of the cells must be carefully controlled, as this compound's accumulation may vary between resting and stimulated states, though it binds independent of acid secretion unlike proton pump inhibitors [5].
Researchers should note that this compound's high selectivity for H,K-ATPase over related P-type ATPases (Na,K-ATPase and Ca-ATPase) provides an important experimental advantage, minimizing off-target effects in complex biological systems [4]. However, in ophthalmological applications, the compound's affinity for melanin-containing tissues must be considered, as this property contributes to its prolonged retention in retinal pigment epithelium [1]. This differential tissue binding highlights the importance of context-specific interpretation of binding data across different experimental systems and potential therapeutic applications.
This compound represents a compound with diverse therapeutic potential stemming from its well-characterized binding affinity for H,K-ATPase (Kd = 28.27 nM) and additional interactions with retinal pigments. The detailed experimental protocols provided herein enable accurate determination of its binding parameters and functional effects across different biological systems. The repurposing of this compound as Remofuscin for ophthalmological applications demonstrates how comprehensive understanding of binding characteristics can reveal unexpected therapeutic opportunities beyond original indications. As research continues, particularly in its applications for retinal diseases and potentially longevity-related pathways, these fundamental binding studies provide the critical foundation for understanding its mechanism of action and optimizing its therapeutic use.
Soraprazan (also known as remofuscin) represents a fascinating case in pharmaceutical science, demonstrating how a single chemical entity can exhibit dual therapeutic mechanisms with applications spanning seemingly unrelated medical fields. Initially developed as a potent potassium-competitive acid blocker (P-CAB), this compound was designed to inhibit gastric acid secretion by targeting the H,K-ATPase enzyme in parietal cells of the stomach. [1] [2] The compound's chemical name is (7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol, with a molecular formula of C~21~H~25~N~3~O~3~ and a molecular weight of 367.449 g/mol. [3]
More recently, this compound has been investigated under the name remofuscin for its remarkable ability to remove lipofuscin accumulation from retinal pigment epithelial cells, positioning it as a promising candidate for treating retinal diseases such as Stargardt's disease and dry age-related macular degeneration. [4] [5] [6] This unique dual functionality makes this compound an exceptionally interesting compound for pharmacological research and drug development, particularly in the context of selectivity profiling and understanding structure-activity relationships.
These application notes provide detailed protocols for evaluating this compound's selectivity and mechanisms of action, incorporating both in vitro and in vivo methodologies that have been validated through peer-reviewed research. The comprehensive profiling covers its inhibition of gastric acid secretion through H,K-ATPase binding and its more recently discovered effects on lysosomal function and xenobiotic detoxification pathways. [1] [4] [7]
This compound demonstrates exceptional potency and selectivity for its primary target, the gastric H,K-ATPase. Comprehensive enzymatic studies reveal a compelling selectivity profile that underscores its potential as a therapeutic agent with minimal off-target effects.
Table 1: this compound Inhibitory Potency and Selectivity Profile
| Assay System | IC₅₀ Value | Experimental Conditions | Reference |
|---|---|---|---|
| Hog gastric H,K-ATPase (ion-leaky vesicles) | 0.1 µM | Steady-state conditions | [1] [2] |
| Isolated gastric glands | 0.19 µM | Acid secretion measured via [^14^C]-aminopyrine accumulation | [1] |
| H,K-ATPase binding affinity (K~i~) | 6.4 nM | Competitive binding studies | [1] |
| H,K-ATPase dissociation constant (K~d~) | 26.4 nM | Saturation binding experiments | [1] |
| Selectivity ratio (H,K-ATPase vs. Na,K-ATPase) | >2000:1 | Comparative IC₅₀ determinations | [1] |
| Selectivity ratio (H,K-ATPase vs. Ca-ATPase) | >2000:1 | Comparative IC₅₀ determinations | [1] |
The remarkable selectivity of this compound for H,K-ATPase over other ATPase enzymes exceeds 2000-fold, indicating minimal interaction with physiologically similar ion transporters and reducing the potential for adverse effects related to off-target activity. [1] This high degree of specificity is particularly noteworthy given the structural similarities between different P-type ATPases, highlighting this compound's optimized molecular recognition properties.
Structural biology studies have elucidated the precise binding mode of this compound to the gastric proton pump. Recent cryo-EM and crystallographic analyses at resolutions reaching 2.8 Å provide atomic-level insight into this compound's interactions with its target.
Table 2: this compound Binding Parameters and Structural Features
| Parameter | Value | Method of Determination |
|---|---|---|
| B~max~ | 2.89 nmol/mg | Saturation binding analysis |
| K~d~ | 26.4 nM | Equilibrium binding studies |
| K~i~ | 6.4 nM | Competitive inhibition assays |
| Binding Site | K+ binding site of H,K-ATPase | Cryo-EM/Crystallography |
| Binding Reversibility | Fully reversible | Kinetic binding studies |
| Residence Time | Not determined | - |
The binding interactions involve specific contacts between this compound's naphthyridine core and amino acid residues within the potassium binding site of the H,K-ATPase. [8] Unlike proton pump inhibitors (PPIs) that require acid activation and form irreversible covalent bonds, this compound acts as a reversible competitive inhibitor of potassium binding, resulting in immediate inhibition of acid secretion without the need for metabolic activation. [1] [2]
Objective: To evaluate the inhibitory potency and mechanism of this compound on gastric H,K-ATPase activity using isolated enzyme preparations.
Materials and Reagents:
Procedure:
Enzyme Preparation: Isolate gastric H,K-ATPase from hog gastric mucosa using differential and density gradient centrifugation. [2] Resuspend the final membrane pellet in 0.25 M sucrose, 5 mM PIPES/Tris buffer (pH 6.8) with 1 mM EDTA and 1 mM EGTA, and store at -80°C until use.
Inhibition Assay:
Phosphate Detection:
Data Analysis:
Validation Notes: This assay should demonstrate concentration-dependent inhibition of H,K-ATPase activity by this compound with typical IC₅₀ values ranging between 0.1-0.2 μM. [1] [2] Include reference inhibitors such as SCH28080 as positive controls.
Objective: To measure the inhibitory effect of this compound on acid secretion using isolated gastric glands.
Materials and Reagents:
Procedure:
Gland Preparation: Isolate gastric glands from rabbit gastric mucosa by collagenase digestion. [2] Wash glands three times with oxygenated Ringer's solution and resuspend to appropriate density.
AP Accumulation Assay:
Data Analysis:
Validation Notes: this compound typically demonstrates an IC₅₀ of 0.19 μM in this assay, confirming its potent acid secretion inhibition in a cellular context. [1] The assay validates that the compound can access and inhibit the enzyme in its physiological membrane environment.
Objective: To assess the duration and extent of gastric pH elevation by this compound in animal models.
Materials and Reagents:
Procedure:
Animal Preparation: House animals with free access to food and water. Fast overnight prior to experiment with free access to water.
Dosing and Monitoring:
Data Analysis:
Validation Notes: this compound demonstrates superior pharmacodynamics compared to esomeprazole, with more rapid onset of action (within 30 minutes) and longer duration of pH elevation. [1] This protocol confirms the translational potential of in vitro findings to physiological systems.
This compound exerts its anti-secretory effects through reversible competition with potassium ions at the binding site of gastric H,K-ATPase. The structural basis for this interaction has been elucidated through high-resolution cryo-EM and crystallographic studies, revealing that this compound binds deep within the cation transport conduit of the enzyme. [8]
The following diagram illustrates the molecular mechanism of this compound's inhibition of the gastric proton pump:
This competitive inhibition mechanism prevents the conformational changes necessary for proton transport, effectively blocking the final step of gastric acid secretion. Unlike proton pump inhibitors that require accumulation in acidic compartments and covalent modification of the pump, this compound's action is immediate and reversible, providing pharmacological advantages in controlling gastric acid secretion, particularly for nocturnal acid breakthrough. [1] [2]
Beyond its gastric acid inhibitory effects, this compound (as remofuscin) activates a novel lysosome-to-nucleus signaling pathway that modulates xenobiotic detoxification and extends lifespan in Caenorhabditis elegans. [4] [7] This pathway represents a unique mechanism through which this compound influences cellular clearance processes and metabolic regulation.
The following diagram illustrates the lysosome-to-nucleus signaling pathway activated by this compound/remofuscin treatment:
This signaling cascade begins with this compound-mediated activation of lysosomal function, particularly through induction of lysosomal lipases including LIPL-1 and LBP-8. [4] [7] These lipases initiate a signaling cascade that activates nuclear hormone receptors (NHR-234, NHR-49, and NHR-8), which in turn upregulate fatty acid β-oxidation genes such as ECH-9. The increased lipid catabolism generates endogenous lipophilic compounds that stimulate the expression of xenobiotic detoxification genes, including cytochrome P450 enzymes (CYP-35 family) and glutathione S-transferases (GST-5, GST-28). [4] [7] The final outcome is enhanced cellular stress resistance and lifespan extension, accompanied by reduced lipofuscin accumulation.
The comprehensive selectivity profiling of this compound reveals a compound with exceptional target specificity and multifaceted therapeutic potential. From a gastroenterological perspective, this compound's rapid onset of action and potent inhibition of gastric acid secretion position it as a promising alternative to proton pump inhibitors, particularly for conditions where immediate acid control is desirable or for managing nocturnal acid breakthrough. [1] [2]
The more recently discovered lipofuscin-removing capability of this compound (as remofuscin) expands its potential therapeutic applications to ophthalmology and neurodegenerative diseases. [4] [5] [6] The compound's ability to activate lysosome-to-nucleus signaling and enhance xenobiotic detoxification pathways suggests potential applications in age-related diseases characterized by toxic accumulation. [4] [7]
For drug development professionals, this compound represents an excellent tool compound for studying P-CAB interactions with the gastric proton pump, particularly given the recently elucidated structural details of its binding mode. [8] Furthermore, its unique ability to engage multiple therapeutic pathways through distinct mechanisms offers insights for developing novel multi-functional therapeutics.
The experimental protocols detailed in these application notes provide robust methodologies for evaluating both the gastric acid inhibitory and lysosome-modulating activities of this compound and related compounds, facilitating further research and development in this chemical class.
Stargardt disease type 1 (STGD1) is the most prevalent inherited juvenile macular degeneration, with an estimated incidence of 1.67-1.95 per 1,000,000 individuals annually [1]. This autosomal recessive condition is primarily caused by mutations in the ABCA4 gene, which encodes a transmembrane protein crucial for retinoid recycling in the visual cycle. Dysfunctional ABCA4 protein leads to accumulation of toxic bisretinoid products (lipofuscin) in retinal pigment epithelium (RPE) cells, subsequently triggering RPE cell degeneration and photoreceptor loss [2] [1]. Currently, no approved treatments exist that target the underlying pathophysiology of STGD1, with management limited to supportive measures and low-vision aids [1].
Soraprazan (developed under the brand name Remofuscin) represents a novel therapeutic approach with a unique mechanism of action. Preclinical studies have demonstrated its ability to remove accumulated lipofuscin from RPE cells in both primate models and ABCA4-/- knockout mice [2]. Originally developed as a potassium-competitive acid blocker (P-CAB) for gastro-esophageal reflux disease, this compound successfully completed phase I and II clinical trials for its original indication, establishing its safety and tolerability profile [2] [3]. The European Commission has granted orphan designation (EU/3/13/1208) for this compound (renamed remofuscin) for STGD1 treatment [2].
The STArgardt Remofuscin Treatment Trial (STARTT) is a phase II, proof-of-concept clinical trial designed to evaluate whether this lipofuscin-removing capability translates to therapeutic benefits in STGD1 patients. This document outlines the detailed application notes and experimental protocols for this innovative clinical trial.
STARTT is a prospective, multicenter, randomized, double-masked, placebo-controlled proof-of-concept trial evaluating the safety and efficacy of oral remofuscin in subjects with genetically confirmed STGD1 [2]. The trial was initially designed with a 12-month primary endpoint but was extended to 24 months to enhance the ability to detect treatment effects given the observed variability in baseline measurements [2].
Table 1: Key Trial Design Elements
| Trial Element | Specification |
|---|---|
| Trial Phase | Phase II, proof-of-concept |
| Design | Randomized, double-masked, placebo-controlled |
| Treatment Groups | Remofuscin 20 mg oral tablets vs. placebo |
| Randomization | 2:1 (Remofuscin:Placebo) |
| Sample Size | 87 randomized patients |
| Treatment Duration | 24 months |
| Primary Endpoint | Change in quantitative autofluorescence (qAF₈) from baseline to month 24 |
| Clinical Sites | 6 European centers (Netherlands, Germany, UK, Italy) |
| Registration | EudraCT 2018-001496-20 (09/05/2019) |
The primary objective is to evaluate the efficacy of remofuscin in reducing lipofuscin accumulation in RPE cells by assessing change in quantitative fundus autofluorescence (qAF) levels from baseline compared to placebo after 24 months of treatment [2]. Secondary objectives include evaluation of functional visual improvements, safety and tolerability assessment, and exploration of structure-function correlations in STGD1 [2].
Participant selection focused on identifying adult patients with genetically confirmed STGD1 who retained sufficient retinal function to potentially benefit from intervention and demonstrate measurable progression. Key inclusion criteria comprised: (1) age ≥18 years; (2) disease onset before age 45; (3) genetically confirmed STGD1; (4) best-corrected visual acuity (BCVA) between 0.20 and 0.80 decimal units; and (5) presence of lipofuscin accumulation above a predetermined threshold assessed by autofluorescence imaging [2] [4]. The BCVA range was specifically selected because better baseline BCVA has been associated with greater yearly rate of decline, potentially enhancing the ability to detect treatment effects [2].
The STARTT cohort represents the largest multinational STGD1 cohort to undergo standardized qAF imaging and comprehensive functional assessment to date [2]. Baseline characteristics demonstrated a median BCVA of 0.50 decimal units (range: 0.13-0.80) and median qAF₈ value of 438 Units (range: 210-729), indicating substantial variability in disease severity at enrollment [2].
Table 2: Baseline Characteristics of STARTT Cohort (n=87)
| Parameter | Baseline Value |
|---|---|
| Age (years) | 35 ± 11 (mean ± SD) |
| Gender (female) | 49 (56%) |
| qAF₈ (Units) | 438 (210-729, 133) median (range, IQR) |
| BCVA (decimal) | 0.50 (0.13-0.80) median (range) |
| LLVA (decimal) | 0.20 (0.06-0.63) median (range) |
| Microperimetry (dB) | 20.4 (0.0-28.8) median (range) |
| Central Subfield Retinal Thickness (μm) | 142 (72-265) median (range) |
| Macular Volume (mm³) | 1.65 (1.13-2.19) median (range) |
| Reading Speed (words/minute) | 108 ± 39 (mean ± SD) |
| NEI VFQ-25 Composite Score | 72 ± 13 (mean ± SD) |
| FRI Index Score | 2.8 ± 0.6 (mean ± SD) |
The primary endpoint is the change in mean quantitative autofluorescence (qAF₈) value from baseline to month 24 [2]. qAF serves as a non-invasive, quantitative marker of lipofuscin levels in the RPE, allowing for precise quantification of RPE changes at distinct retinal locations [2]. The qAF₈ measurement specifically assesses the mean qAF value of an 8-segment ring centered on the fovea, providing a standardized approach to evaluating lipofuscin distribution in the macular region [2].
Secondary efficacy variables encompass both functional and structural assessments to comprehensively evaluate treatment effects [2]:
Quantitative Autofluorescence (qAF) Imaging Protocol: qAF images are acquired using standardized confocal scanning laser ophthalmoscopy with an internal fluorescent reference to account for variable laser power and detector sensitivity [2]. The 8-segment ring (qAF₈) is centered on the fovea, with each segment positioned at specific eccentricities to standardize measurements across patients and timepoints. Images are acquired at both baseline and follow-up visits under consistent mesopic conditions after pupil dilation.
Functional Assessment Protocols:
Structural Assessment Protocol:
Patient-Reported Outcome Measures:
Figure 1: STARTT Participant Flow and Study Design. The diagram illustrates the progression from screening through the 24-month trial period, including the 2:1 randomization scheme and key assessment timepoints.
The qAF analysis follows a standardized protocol to ensure consistent measurements across multiple clinical sites:
Image Acquisition:
Image Analysis:
Quality Control:
Mesopic microperimetry (mMP) is performed to assess retinal sensitivity:
Patient Preparation:
Testing Procedure:
Data Analysis:
Spectral-domain OCT imaging follows a standardized protocol:
Scan Acquisition:
Image Analysis:
The original sample size calculation was based on baseline qAF₈ values of 484±109 units (mean±SD) from a single-center study by Burke et al. (2014) [2]. With 87 participants, the study was powered to detect a significant difference in qAF₈ reduction between treatment and placebo groups. The actual baseline values in the STARTT cohort demonstrated greater variability (median 438, range 210-729, IQR 133), contributing to the decision to extend the trial duration from 12 to 24 months to enhance the ability to detect treatment effects [2].
The statistical analysis follows a pre-specified plan:
All analyses will employ the intent-to-treat principle, including all randomized participants regardless of treatment adherence.
The STARTT completed enrollment in 2020 with 87 participants across six European clinical sites [2] [5]. Following regulatory advice, the trial was extended from 12 to 24 months, with 67 of the original 87 participants continuing in the extended phase [6]. The extension was funded through private sources after the initial EU Horizon 2020 funding period concluded [6]. Final results for the complete 24-month trial were anticipated in Q4 2022 [6].
If successful, STARTT will provide the first proof-of-concept evidence for pharmacological removal of lipofuscin in STGD1 patients [2]. This could establish a new therapeutic paradigm not only for STGD1 but potentially for other retinal diseases characterized by lipofuscin accumulation, such as age-related macular degeneration [6]. The trial design and comprehensive assessment protocol may serve as a reference for future clinical trials in inherited retinal diseases [2].
Figure 2: STGD1 Pathophysiology and this compound Mechanism of Action. The diagram illustrates the disease pathway from ABCA4 mutation to vision loss (red) and the proposed therapeutic intervention pathway of this compound (green).
The STARTT represents a pioneering approach to treating Stargardt disease by directly targeting the underlying pathophysiology of lipofuscin accumulation. The comprehensive trial design incorporates advanced imaging biomarkers, particularly quantitative autofluorescence, alongside functional and patient-reported outcomes to holistically assess therapeutic efficacy. As the largest multinational STGD1 cohort to undergo standardized qAF imaging and comprehensive functional assessment, STARTT will provide valuable insights into disease progression and outcome measure variability regardless of the trial outcomes. The results may establish a new therapeutic strategy for this currently untreatable form of inherited retinal degeneration.
The table below summarizes the key parameters and findings from a 52-week oral toxicity study in cynomolgus monkeys (Macaca fascicularis), which is the most relevant study for your request [1].
| Parameter | Details |
|---|---|
| Animal Model | Cynomolgus monkeys (Macaca fascicularis) [1] |
| Administration Route | Oral [1] |
| Dosage Levels | 6, 12, and 24 mg/kg/day [1] |
| Dosing Frequency | Once daily [1] |
| Study Duration | 52 weeks [1] |
| Primary Observation | Inhibition of gastric acid secretion [1] |
| Reported Outcome | The drug "can play a role in inhibiting gastric acid secretion" [1]. |
While the search results do not provide a complete step-by-step protocol, the following methodology can be reconstructed from the available data for a long-term oral administration study in primates [1]:
Test Article Formulation
Animal Husbandry and Group Allocation
Dosing and Monitoring
Endpoint Analysis
The following diagrams and information provide crucial context for this compound's mechanism and its repurposing for a new therapeutic area.
Original Indication and Mechanism: this compound was initially developed as a potassium-competitive acid blocker (P-CAB) [3] [1]. It is a potent, reversible inhibitor of the gastric H+/K+-ATPase (proton pump) in parietal cells, with an IC₅₀ of 0.19 µM in isolated gastric glands [1]. It binds competitively to the potassium site of the pump, thereby inhibiting the final step of gastric acid secretion [1].
Drug Repurposing as Remofuscin: The international non-proprietary name for the drug remains this compound, but it has been renamed Remofuscin for its application in ophthalmology [4]. It has been granted orphan drug designation in both the USA and Europe for the treatment of Stargardt disease (STGD1) [2].
New Mechanism of Action: Research has revealed that Remofuscin can selectively bind to pigments (lipofuscin, melanin, and melanolipofuscin) in the retinal pigment epithelium (RPE) and effectively remove accumulated lipofuscin, a toxic autofluorescent material [2] [5]. This process, termed "lipofuscinolysis," is the basis for its investigation in treating retinal degenerative diseases like Stargardt disease and dry Age-related Macular Degeneration (AMD) [5].
Current Clinical Trial: Based on this new mechanism, an oral formulation of the drug (Remofuscin) is being evaluated in a multi-national, Phase II, double-masked, placebo-controlled proof-of-concept trial known as the STArgardt Remofuscin Treatment Trial (STARTT) [4]. This trial is investigating the safety and efficacy of a 20 mg oral dose of Remofuscin administered for 24 months to patients with genetically confirmed STGD1 [4].
This compound is a small molecule that belongs to the tetrahydropyridoether class. Its proposed mechanism of action is the direct removal of existing lipofuscin granules from the retinal pigment epithelium (RPE) [1] [2]. Lipofuscin accumulation, a hallmark of Stargardt's disease and dry Age-related Macular Degeneration (AMD), leads to the deterioration of the RPE and photoreceptors, resulting in vision loss [3] [2].
The following diagram illustrates the drug's journey and its site of action:
Diagram 1: Proposed mechanism of this compound action in the eye after intravitreal injection.
Key supporting evidence includes:
Quantifying lipofuscin is crucial for diagnosing disease severity and evaluating treatment efficacy. The primary method used in clinical trials for this compound is Quantitative Autofluorescence (qAF), which leverages the autofluorescent properties of lipofuscin [5].
| Method | Principle | Application Context | Key Metrics |
|---|---|---|---|
| Quantitative Autofluorescence (qAF) [5] | Measures intrinsic fluorescence signal from lipofuscin fluorophores upon excitation with 488 nm light, standardized using an internal reference. | In vivo assessment of retinal lipofuscin in human clinical trials (e.g., Stargardt disease). | qAF values (arbitrary units), qAF8 (average of 8 pre-defined segments around the macula). |
| Two-Photon Microscopy (2PM) with OCT [6] | Excites lipofuscin autofluorescence and uses Optical Coherence Tomography (OCT) for structural correlation in ex vivo tissue. | Ex vivo quantitative analysis of lipofuscin accumulation and spatial distribution in human brain samples (e.g., Alzheimer's disease). | Number density, Area fraction, Average radius of lipofuscin aggregates. |
| Segmentation & Analysis [6] | High-pass filtering and adaptive thresholding of 2PM images to identify and quantify lipofuscin granules. | Quantitative, region-specific analysis of lipofuscin in different brain structures (gray/white matter). | Dice score for segmentation accuracy (e.g., 61% vs. FLIM validation). |
This protocol is adapted from the methodologies used in the Stargardt Remofuscin Treatment Trial (STARTT), a multicenter phase II study [5].
The following workflow outlines the key steps for acquiring valid qAF images:
Diagram 2: Step-by-step workflow for quantitative Autofluorescence (qAF) image acquisition.
Critical Acquisition Parameters:
When implementing qAF in clinical trials, it is vital to account for its test-retest variability [5].
| Reproducibility Type | Scenario | Coefficient of Repeatability | Intraclass Correlation Coefficient (ICC) |
|---|---|---|---|
| Intra-visit | Two measurements taken during the same visit. | ± 26.1% | 0.88 - 0.96 (Good to Excellent) |
| Inter-visit | Measurements taken at two different visits (screening vs. baseline). | ± 40.5% | 0.76 (Moderate to Good) |
| Interobserver | Analysis by study site vs. central reading center. | ± 20.2% | Not Specified |
Recommendations for Robust Trial Design:
This compound represents a novel therapeutic approach targeting the root pathology of Stargardt disease and potentially dry AMD. The quantification of lipofuscin via standardized qAF protocols is a critical and feasible endpoint for clinical trials, despite its inherent variability which can be managed through rigorous study design. The ongoing research and clinical development of this compound underscore the importance of lipofuscin not just as a biomarker of aging and disease, but as a direct therapeutic target.
The table below summarizes the available quantitative data relevant to solubility and experimental preparation [1] [2].
| Property | Value / Description | Context / Conditions |
|---|---|---|
| Molecular Weight | 367.44 g/mol | Formula: C21H25N3O3 [2] |
| Solubility in DMSO | 200 mg/mL (544.31 mM) | Stated to require ultrasonication; note that hygroscopic DMSO can impact solubility. [2] |
| Purity | > 99.78% | As provided by the supplier MedChemExpress. [2] |
| In Vivo Formulation Solubility | ≥ 5 mg/mL (13.61 mM) | Protocol: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. This yields a clear solution. [2] |
| Appearance | Solid; Light yellow to yellow | [2] |
Here are detailed methodologies for key experiments cited in the literature, which can serve as standard operating procedures.
This is a standard method for creating a concentrated stock solution for subsequent dilution in biological assays [2].
This protocol is adapted from a published pharmacokinetic study in mice and is designed to achieve a soluble formulation for administration while minimizing the final concentration of DMSO [1] [2].
The following diagram outlines a logical workflow for troubleshooting this compound solubility and precipitation issues in an experimental setting. The DOT language script used to generate it is provided below for your reference.
Diagram 1: Troubleshooting Solubility and Precipitation Issues
Q1: What is the maximum concentration of this compound achievable in DMSO for a stock solution? A1: According to one supplier, this compound is soluble at 200 mg/mL (544.31 mM) in DMSO with the aid of ultrasonication. Note that the hygroscopic nature of DMSO can affect this over time, so using fresh, anhydrous solvent is critical [2].
Q2: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this? A2: Precipitation upon dilution is common. To mitigate this:
Q3: Are there different solid forms of this compound that could affect solubility? A3: While specific data for this compound is limited, the related drug Tegoprazan (also a P-CAB) is known to exist in multiple solid forms, including amorphous, Polymorph A, and Polymorph B [3]. These forms have different thermodynamic stability and solubility profiles. The amorphous form typically has the highest solubility but is metastable and can convert to a more stable, less soluble crystalline form over time, especially under stress (elevated temperature/humidity) or in a solvent-mediated process [3]. This is a potential factor to consider if working with the solid powder.
Table 1: Time course of remofuscin concentrations in eye tissues after intravitreal injection (40 µg dose) [1].*
| Time Post-Injection | Retinal Concentration | RPE/Choroid Concentration | Key Observations |
|---|---|---|---|
| 2 hours | High | Medium | Rapid distribution from vitreous to retinal layers |
| 1 day | High | High | Equilibrium between retina and RPE |
| 3 days | Decreasing | High | Clearance from retina, retention in RPE |
| 7 days | Low | High | Significant RPE accumulation |
| 14 days | Very Low | Medium-High | Sustained RPE depot effect |
| 28 days | Not Detectable | Detectable | Prolonged residence in RPE |
Table 2: Remofuscin binding properties to RPE pigments[cite:1][cite:4].
| RPE Pigment | Binding Affinity | Functional Consequence | Detection Method |
|---|---|---|---|
| Lipofuscin | Very High | Lipofuscin removal | TEM Autoradiography, HPLC-MS |
| Melanin | High | Creates drug depot | TEM Autoradiography |
| Melanolipofuscin | High | Lipofuscin removal | TEM Autoradiography |
| Choroidal Melanosomes | Low/Rare | Selective RPE targeting | TEM Autoradiography |
This protocol details how to measure remofuscin concentrations in different eye tissues over time.
1. Animal Model Preparation:
Abca4−/− mice (5-7 months old) as a Stargardt disease model.2. Drug Administration:
3. Tissue Collection & Processing:
4. HPLC-MS Analysis:
5. Data Analysis:
This method visualizes drug binding at the subcellular level with high resolution.
1. Radiolabeled Compound Preparation:
2. Drug Administration & Tissue Preparation:
3. Autoradiography Procedure:
4. Image Analysis & Interpretation:
Q1: What is the relationship between soraprazan and remofuscin? this compound is the original research code name, while remofuscin is the official INN (International Nonproprietary Name) for the same compound. Both terms refer to the same molecular entity: (7R,8R,9R)-2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydro-5-imidazo[1,2-h][1,7]-naphthyridine [1].
Q2: What is the mechanism of action of remofuscin? Remofuscin belongs to the tetrahydropyridoether class and demonstrates a unique ability to remove existing lipofuscin deposits from the retinal pigment epithelium (RPE), unlike other compounds that only inhibit new lipofuscin formation [1].
Q3: Why use the Abca4−/− mouse model for these studies? The pigmented Abca4−/− mouse strain is a validated model for Stargardt disease and increased lipofuscinogenesis. It mimics key aspects of human disease with Abca4 gene mutations leading to bisretinoid accumulation and lipofuscin deposition [1].
Q4: What is the advantage of intravitreal injection over other administration routes for ocular studies? Intravitreal injection delivers the drug directly to the target site, ensuring sufficient ocular exposure and bypassing systemic absorption barriers. This is particularly important for drugs with specific RPE targets [1].
Q5: Why does remofuscin show such prolonged retention in RPE tissues? The extended residence time (detectable up to 20 weeks) results from specific binding to RPE pigments, particularly melanin, creating a depot effect that slowly releases the active compound [1] [2].
Q6: We're detecting inconsistent remofuscin levels in RPE samples. What could cause this?
Q7: Why use both HPLC-MS and TEM autoradiography? Don't they provide the same information? These techniques provide complementary data:
Q8: How specific is remofuscin binding to RPE versus choroidal melanocytes? TEM autoradiography reveals highly specific RPE targeting. Silver grains show abundant binding to RPE pigments but only rare association with choroidal melanocytes, demonstrating selective uptake in therapeutically relevant cells [1] [2].
Diagram 1: Experimental Workflow for Ocular Pharmacokinetics
This workflow illustrates the comprehensive approach to studying remofuscin's ocular distribution, combining quantitative (HPLC-MS) and spatial (TEM autoradiography) methodologies to fully characterize its RPE-specific binding and depot effect [1].
Diagram 2: Remofuscin Binding Specificity in Ocular Tissues
This diagram illustrates the selective binding of remofuscin to RPE pigments versus choroidal melanosomes, explaining its RPE-specific depot effect and therapeutic potential for Stargardt disease and dry AMD [1] [2].
The research demonstrates that remofuscin exhibits exceptional RPE specificity with prolonged residence time due to melanin binding, creating an effective depot for sustained therapeutic action. The combination of quantitative HPLC-MS and high-resolution TEM autoradiography provides comprehensive characterization of its ocular pharmacokinetics, supporting its development for treating retinal diseases characterized by lipofuscin accumulation [1] [2].
This compound is a regenerative therapy investigated for removing lipofuscin deposits in retinal pigment epithelium (RPE) cells to treat Stargardt's disease [1]. The project has progressed to a Phase II clinical trial to evaluate the safety and efficacy of orally administered this compound compared to a placebo [1].
My search did not uncover any published, ready-to-use analytical methods (like HPLC or LC-MS) specifically for this compound. Detailed validation data parameters (e.g., for precision, accuracy, or linearity) are also not available in the public domain. This level of methodological detail is often proprietary and held by the developing organizations.
You can develop a robust analytical method for this compound by building on established principles for related drugs. The table below summarizes a general strategy, using examples from Vonoprazan, a drug in the same class (potassium-competitive acid blocker) [2].
| Development Phase | Suggested Approach & Considerations |
|---|---|
| Method Selection | Prioritize HPLC-UV for routine quality control of the bulk drug substance. It is robust and cost-effective [2]. |
| Key Parameters | Focus on separating and quantifying process-related impurities and degradants. A reported method for Vonoprazan successfully separated ten potential impurities [2]. |
| Validation | Follow ICH guidelines. The core validation parameters to demonstrate are Specificity, Linearity, Precision, Accuracy, and Robustness [2]. |
Based on the approach used for Vonoprazan fumarate, here is a potential workflow you can adapt for this compound [2]:
The following diagram illustrates this method development and validation workflow:
Diagram of the analytical method development workflow, showing the key stages from selection to validation, with the core ICH validation tests detailed.
Q1: Why is my method failing to separate the main peak from a critical impurity?
Q2: How can I reduce a long analysis time while maintaining resolution?
Q3: What should I do if I cannot obtain a pure sample of a potential impurity for validation?
Q1: What is the evidence for Soraprazan's long-term retention in the RPE? Evidence comes from pharmacokinetic (PK) studies and transmission electron microscopic (TEM) autoradiography in Stargardt disease (SD) mouse models.
Key Findings from Intravitreal Injection Studies in SD Mice:
| Aspect | Details |
|---|---|
| Detection Method | HPLC-MS for tissue concentration; TEM autoradiography for intracellular localization [1] [2]. |
| PK Half-Life (RPE/Choroid) | Estimated at several weeks [1]. |
| Visualized Retention | TEM autoradiography detected the drug in RPE for up to 20 weeks post-injection [1] [2]. |
| Binding Targets in RPE | Remofuscin specifically binds to RPE pigments: lipofuscin, melanin, and melanolipofuscin [2]. |
| Proposed Mechanism | The binding to insoluble RPE pigments creates a depot effect, enabling slow release and prolonged action [2]. |
Q2: How does this compound work to remove lipofuscin? The complete mechanism is under investigation, but research points to a multi-faceted process. This compound is classified as a "lipofuscinolysis" agent for its ability to dissolve existing lipofuscin deposits [3]. Proposed mechanisms include:
The following diagram illustrates the lysosome-to-nucleus signaling pathway identified in model organisms:
Protocol 1: Quantifying Drug Retention in Eye Tissues using HPLC-MS [1] [2] This protocol measures the concentration of this compound in ocular tissues over time.
Protocol 2: Visualizing Intracellular Drug Distribution via TEM Autoradiography [1] [2] This protocol locates the drug within the RPE at a subcellular level.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low drug concentration in RPE in PK studies. | Incorrect dissection, leading to cross-tissue contamination. | Practice micro-dissection to cleanly separate retina from RPE/choroid complex [2]. |
| High background noise in TEM autoradiography. | Non-specific binding or emulsion artifacts. | Include control (untreated) eyes. Ensure complete darkness during emulsion exposure and proper development techniques [2]. |
| Lack of therapeutic effect in animal models. | Insufficient drug dose or short duration to impact stable lipofuscin. | Consider the long-term depot effect. A single dose may require months to show efficacy; confirm dosing against literature [3] [2]. |
| Poor solubility of this compound for injection. | Hydrophobic nature of the compound. | Use recommended vehicles like PBS with 1% DMSO as a suspension, not a solution [2]. |
Soraprazan is a potent and reversible inhibitor of gastric H+,K+-ATPase, acting as a potassium-competitive acid blocker (P-CAB) [1] [2] [3]. In recent years, its primary research focus has shifted to its ability to remove lipofuscin (a biomarker of aging) from retinal pigment epithelium (RPE) cells, making it a candidate for treating diseases like Stargardt disease and age-related macular degeneration (AMD) [4] [5].
A key pharmacokinetic study provides direct insight into its binding behavior. Following an intravitreal injection in a mouse model, the drug was found to specifically accumulate in the RPE by binding to intracellular pigments like melanin, lipofuscin, and melanolipofuscin [5]. The table below summarizes the critical experimental findings:
| Aspect | Finding | Experimental Method |
|---|---|---|
| Binding Specificity | Accumulates specifically in RPE cells by binding to melanin, lipofuscin, and melanolipofuscin; rarely binds to choroidal melanocytes. | Transmission Electron Microscopic (TEM) Autoradiography [5] |
| Persistence / Depot Effect | The drug was still detected in the RPE 20 weeks after a single injection, indicating a strong, long-lasting binding interaction. | TEM Autoradiography & HPLC-MS [5] |
| Proposed Functional Outcome | This specific binding and depot effect are considered the basis for its efficacy in removing lipofuscin. | N/A |
This specific and persistent binding to pigments is likely the "non-specific binding" you need to troubleshoot, as it can influence drug distribution and experimental interpretation.
To manage this compound's binding in experimental settings, here are strategies and detailed protocols derived from the research.
This protocol is adapted from a published pharmacokinetic study [5].
Abca4−/− mice (a model for Stargardt's disease and increased lipofuscin).3H-Soraprazan is the recommended method, as it provides high intracellular resolution [5].The following diagram visualizes the key mechanisms of this compound binding and the experimental workflow to study it, incorporating the official Google color palette as you requested.
For researchers working with Soraprazan in a pre-clinical setting, the following information synthesizes key experimental details from published studies.
Experimental Preparation and Administration Protocol
The table below summarizes the key parameters from a published study in a mouse model of Stargardt's disease (pigmented Abca4 −∕ − mice) [1]:
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Drug Form | Remofuscin (this compound) suspension [1] | -- |
| Vehicle | PBS with 1% DMSO [1] | Ensures compound is adequately suspended for injection. |
| Dosage | 40 µg in a 2 µL injection volume [1] | The high concentration is suited for the small vitreous volume of a mouse eye. |
| Administration Route | Single intravitreal injection [1] | Directly delivers the drug to the posterior segment of the eye. |
| Animal Model | Pigmented Abca4 −∕ − mice [1] | Models human Stargardt's disease pathology, including lipofuscin accumulation. |
Key Experimental Findings
Q1: What is the primary mechanism of action of this compound (Remofuscin) in treating Stargardt disease? A: this compound belongs to the tetrahydropyridoether class and directly removes existing lipofuscin from the Retinal Pigment Epithelium (RPE) cells [1]. In Stargardt disease, mutations in the ABCA4 gene lead to impaired clearance of toxic vitamin A byproducts (e.g., A2E), causing lipofuscin to accumulate in the RPE [2] [3]. This accumulation causes oxidative stress, RPE malfunction, and ultimately photoreceptor degeneration and vision loss [2] [4]. By clearing this toxic lipofuscin, this compound aims to halt this degenerative cascade [1].
Q2: The drug suspension appears unstable. How can I ensure consistency? A: While specific data on this compound suspension stability is limited, the phenomenon of solid-form instability is a critical consideration in drug development.
Q3: How can I confirm successful drug delivery and uptake in the target tissue? A: The referenced study employed two key methods:
The following diagram maps the logical workflow for a pre-clinical study involving an intravitreal injection of this compound suspension, from preparation to analysis.
The table below summarizes the core pharmacological data available for Soraprazan from preclinical studies.
| Property | Description / Value | Experimental Context |
|---|---|---|
| Drug Class | Potassium-Competitive Acid Blocker (P-CAB) | Reversible inhibitor of gastric H+,K+-ATPase [1]. |
| Primary Target | Gastric H+,K+-ATPase (Proton Pump) | Inhibits acid secretion in gastric parietal cells [1]. |
| In Vitro Potency (IC₅₀) | ~ 0.3 μM (Hog gastric H,K-ATPase) | In vitro enzyme inhibition assay [1]. |
| In Vivo Efficacy (Rat) | > 90% inhibition of acid secretion (3 μmol/kg p.o.) | In vivo rat model measuring acid secretion [1]. |
| Metabolic Stability | Designed for greater metabolic stability vs. earlier compound (SCH28080) | Design strategy focusing on a rigid, bridged molecular structure [1]. |
| Current Research Trend | Investigation for treating Stargardt's disease (an inherited retinal disorder) | Research focuses on inhibiting toxic retinoid byproduct accumulation in the retina [2]. |
For researchers, particularly those exploring this compound's new application in ophthalmology, consider these factors that could influence experimental outcomes.
| Challenge / Question | Hypothesis & Investigation Path |
|---|---|
| High variability in pharmacokinetic (PK) or pharmacodynamic (PD) results. | Variability may stem from off-target effects in new disease models (e.g., retina). Review experimental system for expression of non-gastric proton pumps or other related transporters that this compound might interact with [2]. |
| Unpredictable efficacy in new disease models (e.g., Stargardt's disease). | The drug's distribution to the target tissue (retina) may be a key factor. Investigate retinal penetration and local metabolism, which are crucial for ocular indications but were not primary concerns for its original gastrointestinal target [2]. |
| Translating findings from animal models to human biology. | Species-specific differences in metabolism or target binding affinity could exist. Validate your findings using human cell-based assays or organoids where possible [1] [2]. |
The diagram below outlines a generalized workflow for investigating this compound's pharmacokinetics and pharmacodynamics, which can be adapted to specific experimental models.
The following diagram illustrates this compound's core mechanism of action as a P-CAB, which is fundamental to understanding its effects.
Soraprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) [1] [2]. Its primary known targets are the gastric H+,K+-ATPase (proton pump) subunits [3]:
| Target | Action | Organism |
|---|---|---|
| Potassium-transporting ATPase alpha chain 1 (ATP4A) [3] | Modulator [3] | Humans [3] |
| Potassium-transporting ATPase subunit beta (ATP4B) [3] | Modulator [3] | Humans [3] |
Its mechanism involves binding very specifically, competitively, and reversibly to the potassium binding site of the gastric H+,K+-ATPase, thereby inhibiting acid secretion [2]. One study also notes that this compound (also known as Remofuscin) can remove lipofuscin from retinal pigment epithelium (RPE) cells, which is being investigated for treating Stargardt disease [4] [5].
While a specific protocol for this compound is not available, the general methodology for cross-reactivity testing in immunoassays is well-established. The core principle is to test whether key reagents (like antibodies) interact unintentionally with other, similar molecules [6] [7].
The diagram below illustrates the types of cross-reactivity that must be tested when validating a multiplex immunoassay.
Here is a generalized protocol based on standard practices [7]:
Experimental Setup:
Calculation of Cross-Reactivity:
Interpretation of Results:
Q1: What steps can I take to avoid or reduce cross-reactivity in my assays?
Q2: What if I suspect this compound is interacting with other proton pumps or related targets? The search results do not indicate that this compound cross-reacts with other ATPases like Na+,K+-ATPase. One source specifically states its selectivity for H+,K+-ATPase is more than 2000 times that of Na+,K+- and Ca+-ATPases [2]. If you suspect a novel off-target interaction, you would need to design a binding or functional assay against your target of interest.
Q3: Where can I find the chemical structure and properties of this compound to inform my assay design? The structure and properties are available in the search results [2] [3] [8]:
O(CCOC)[C@@H]1C2=C(C=3N(C=C2)C(C)=C(C)N3)N[C@@H]([C@H]1O)C4=CC=CC=C4 [8]
While direct data on Soraprazan is limited, a detailed study on Tegoprazan, a potassium-competitive acid blocker (P-CAB) from the same drug class, provides valuable insights. The stability of its different solid forms (polymorphs) is crucial for pharmaceutical development [1] [2].
The table below summarizes the stability profiles and transformation conditions for Tegoprazan's solid forms.
| Solid Form | Thermodynamic Stability | Storage Condition Leading to Conversion | Transformation Kinetics | Key Findings |
|---|---|---|---|---|
| Polymorph A | Stable form [1] [2] | Remains stable under tested conditions [1] | N/A | Robust physical & chemical stability; used in commercial formulations [1] [2]. |
| Polymorph B | Metastable form [1] [2] | - Slurry in acetone [1]
You can use the following methodologies, derived from the Tegoprazan study, to empirically determine the stability of your this compound material [1] [2].
This test determines the relative stability of solid forms by using a solvent to facilitate transformation.
The workflow for this experiment can be summarized as follows:
This method assesses long-term stability under stressed conditions.
Q: Why did the crystalline form of my API change unexpectedly after a few months? A: This is a classic "disappearing polymorph" issue. A metastable form (like Polymorph B or an amorphous form) may have spontaneously converted to the more stable form over time. This can be triggered by trace solvents, mechanical stress, or exposure to heat and humidity. Ensuring you have crystallized the thermodynamically stable form is critical for long-term stability [1] [2].
Q: My formulation's performance has become inconsistent between batches. What could be the cause? A: Inconsistent solid forms of the Active Pharmaceutical Ingredient (API) are a likely cause. Different polymorphs can have different solubilities and dissolution rates. You should verify the solid form of the API in each batch using PXRD to rule out polymorphic variation [1].
Q: How can I definitively identify the most stable polymorph for my API? A: A combination of computational and experimental methods is most effective:
Problem: Difficulty in reproducing a crystalline form.
The table below summarizes the status of various P-CABs, illustrating the transition from early compounds like Soraprazan to those currently in use or under development.
| Drug Name | Status in Acid-Related Diseases | Key Reason for Halt/Limitation | Key Advantages of Later-Gen P-CABs |
|---|---|---|---|
| This compound | Development halted (Phase I/II) [1] | Associated with elevated liver transaminases (sign of liver toxicity) [1]. | Later P-CABs are devoid of this hepatotoxicity [1]. |
| Revaprazan | Marketed (Korea, India); not widely adopted [1] | Failed to show superiority over PPIs for ulcer healing [1]. | Newer P-CABs demonstrate superior efficacy to PPIs in conditions like severe esophagitis [2]. |
| SCH-28080 | Development halted [1] | Hepatotoxicity identified [1]. | --- |
| Linaprazan (AZD0865) | Development halted [1] | Failed superiority over PPIs for reflux esophagitis; abnormal liver enzymes [1]. | --- |
| Vonoprazan | Approved & Available (e.g., US, Japan, Americas) [1] [3] | N/A | Fast, potent, durable acid suppression; superior healing in severe esophagitis [1] [2]. |
| Tegoprazan | Approved & Available (e.g., South Korea, Latin America) [1] [3] | N/A | Non-inferior to PPIs; effective for maintenance therapy [1] [4]. |
| Fexuprazan | Approved (South Korea) [1] | N/A | Shows potent acid inhibition [1]. |
| Keverprazan | Approved (China) [1] | N/A | Effective for gastric/duodenal ulcers and erosive esophagitis [1] [4]. |
Later-generation P-CABs overcome the limitations of early compounds and Proton Pump Inhibitors (PPIs) through superior pharmacology.
This table compares key properties that underpin the clinical advantages of modern P-CABs over PPIs and early failed compounds [1].
| Property | Proton Pump Inhibitors (PPIs) | Potassium-Competitive Acid Blockers (P-CABs) |
|---|---|---|
| Chemical Stability | Acid-labile; require enteric coating [1] | Stable in acidic environments [1] |
| Mechanism of Action | Irreversible, covalent inhibition; require acid activation (pro-drugs) [1] | Direct, reversible, and competitive inhibition; not pro-drugs [1] |
| Onset of Action | Slow (up to 3-5 days for full effect) [1] | Rapid (full effect from the first dose) [1] [3] |
| Dosing Requirement | Must be taken before a meal [3] | Can be taken without regard to meals [3] |
| Control of Nighttime Acidity | Often insufficient [1] | More potent and prolonged, including better nighttime control [1] [3] |
| Influence of CYP2C19 Polymorphism | Pharmacological effects significantly affected [5] | Not significantly influenced [5] |
The following data highlights the performance of modern P-CABs in clinical settings, demonstrating their established role in treatment.
| Clinical Indication | Finding | Supporting Evidence |
|---|---|---|
| Severe Erosive Esophagitis (Grade C/D) | Vonoprazan 20 mg ranked highest for both initial and maintained healing, showing superior efficacy compared to various PPIs [2]. | Network Meta-Analysis |
| Erosive Esophagitis Healing Rate | Vonoprazan 40 mg and Tegoprazan 50 mg showed the highest surface under the cumulative ranking (SUCRA) values for healing rate in two different analysis subgroups [4]. | Network Meta-Analysis |
| Gastric/Duodenal Ulcer Healing Rate | Keverprazan 30 mg exhibited the highest SUCRA value (92.8%) for healing peptic ulcers [4]. | Network Meta-Analysis |
| Non-Erosive Reflux Disease (NERD) | Vonoprazan significantly improved symptom scores and increased the percentage of 24-hour symptom-free days compared to placebo [6]. | Systematic Review & Meta-Analysis |
| Peptic Ulcer | P-CABs as a class demonstrated non-inferiority to lansoprazole in ulcer healing [5]. | Systematic Review & Meta-Analysis |
While this compound failed as a gastric acid blocker, research has repurposed it for a completely different application.
The diagram below illustrates this repurposed mechanism of action.
Diagram Title: Repurposed Mechanism of this compound (Remofuscin) in Ophthalmology
The table below summarizes key investigational therapies, highlighting where Soraprazan's unique approach fits within the broader landscape.
| Therapy (Company) | Mechanism of Action | Development Status | Reported Efficacy Findings |
|---|
| This compound (Remofuscin) (Katairo GmbH) | Removes existing lipofuscin deposits from retinal pigment epithelium (RPE) cells [1] [2]. | Phase 2 completed (STARTT trial); results pending [3] [4]. | Preclinical data: Significant lipofuscin removal in animal models; efficacy confirmed in Abca4-/- mice [1]. | | Gildeuretinol (ALK-001) (Alkeus Pharmaceuticals) | Deuterated vitamin A; slows toxic bisretinoid (A2E) formation by stabilizing vitamin A to reduce dimerization [5] [6]. | Phase 3 (completed). | 28% reduction in the area of ellipsoid zone (photoreceptor) loss over 24 months vs. placebo. 3 fewer letters lost on low luminance visual acuity test [7]. | | Tinlarebant (LBS-008) (Belite Bio) | RBP4 antagonist; reduces vitamin A delivery to the retina to limit production of toxic bisretinoids [5]. | Phase 3 ongoing (DRAGON trial). | At 24 months, ~50% reduction in the rate of lesion growth (DDAF) vs. historical controls; 42% of participants developed no new atrophic lesions [5]. | | OCU410ST (Ocugen) | Modifier gene therapy (AAV5); delivers RORA gene to regulate inflammation, lipid metabolism, and retinal homeostasis [5]. | Phase 1/2. | At 6 months, 54% slower atrophic lesion growth in treated vs. untreated fellow eyes [5]. | | Emixustat (Kubota Vision) | RPE65 inhibitor; modulates visual cycle to reduce production of toxic bisretinoids [5]. | Phase 3 (discontinued). | Did not meet primary endpoint of reducing macular atrophy progression in the SeaSTAR trial [5]. |
For researcher reference, here are the methodologies from pivotal studies.
This compound Preclinical PK/PD Study [1]
Gildeuretinol Phase 2 (TEASE-2) Clinical Trial [7]
The diagram below maps the primary therapeutic strategies for Stargardt disease based on their biological targets and mechanisms of action.
The following table summarizes the key experimental data on Soraprazan's inhibition of different ATPases, highlighting its strong selectivity profile.
| Target Enzyme | Inhibition Constant (Ki) | Dissociation Constant (Kd) | IC₅₀ (Ion-Leaky Vesicles) | IC₅₀ (Isolated Gastric Glands) | Selectivity Ratio (vs. Na⁺,K⁺-ATPase) |
|---|---|---|---|---|---|
| Gastric H⁺,K⁺-ATPase | 6.4 nM [1] [2] | 26.4 nM [1] [2] | 0.1 µM [1] [2] | 0.19 µM [1] [2] | > 2,000-fold [1] [2] |
| Na⁺,K⁺-ATPase | Not reported | Not reported | Not reported | Not reported | Reference for comparison [1] [2] |
| Ca²⁺-ATPase | Not reported | Not reported | Not reported | Not reported | > 2,000-fold [1] [2] |
The primary mechanism of this compound is the potassium-competitive inhibition of the gastric H⁺,K⁺-ATPase. It binds reversibly to the potassium binding site of the enzyme, preventing acid secretion [2]. This is distinct from the mechanism of proton pump inhibitors (PPIs) like esomeprazole and contributes to its rapid onset of action [1].
The quantitative data on this compound's selectivity comes from established biochemical assays. Below are the methodologies for the key experiments cited.
The diagram below illustrates the specific mechanism of this compound and the basis for its selectivity.
The table below compares the key characteristics of Soraprazan (Remofuscin) and Beta-Cyclodextrins based on current research.
| Feature | This compound (Remofuscin) | Beta-Cyclodextrins (β-CDs) |
|---|---|---|
| Chemical Class | Tetrahydropyridoether small molecule [1] [2] | Cyclic oligosaccharide (7 glucose units) [3] |
| Proposed Mechanism | Lipofuscinolysis, potentially involving generation of Reactive Oxygen Species (ROS) [2] | Hydrophobic encapsulation of bisretinoid arms (e.g., of A2E) within its central cavity, stabilizing and facilitating removal [3] |
| Key Experimental Findings | - Removes existing lipofuscin in RPE cells in vitro and in vivo [2].
For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies.
3H-remofuscin.The research into these compounds utilized advanced techniques. The workflow for the pharmacokinetic study of Remofuscin is summarized in the diagram below, which illustrates the key steps from animal model preparation to final analysis.
Current evidence positions This compound (Remofuscin) as a promising candidate with demonstrated efficacy in removing existing lipofuscin deposits across multiple models and a more advanced clinical development status. Beta-Cyclodextrins represent a structurally distinct and mechanistically different approach, primarily acting as binding and stabilization agents.
A direct, head-to-head comparison of these compounds under identical experimental conditions is not available in the gathered literature. Future research should focus on:
The STArgardt Remofuscin Treatment Trial (STARTT) was a Phase II, multinational, double-masked, placebo-controlled proof-of-concept study [1]. The key details are summarized below.
| Trial Aspect | Details |
|---|---|
| Official Name | STARTT (STArgardt Remofuscin Treatment Trial) [1] |
| EudraCT Number | 2018-001496-20 [1] [2] |
| ClinicalTrials.gov ID | Information not provided in search results |
| Phase | Phase II [1] |
| Status | Completed (as per EU Clinical Trials Register) [2] |
| Study Drug | Remofuscin (active ingredient: Soraprazan) 20 mg tablets [1] |
| Patient Population | 87 adults with genetically confirmed STGD1 [1] |
| Design | Randomized (2:1 drug:placebo), double-masked, placebo-controlled [1] |
| Treatment Duration | 24 months [1] |
| Primary Outcome | Change in quantitative autofluorescence (qAF8) from baseline to 24 months [1] |
The baseline characteristics of the 87 enrolled patients, which is the largest multinational STGD1 cohort to undergo standardized qAF imaging, are as follows [1]:
| Baseline Characteristic | Median (Range) or Mean ± SD |
|---|---|
| Age | 35 ± 11 years |
| Sex (Female) | 56% (49 patients) |
| qAF8 Value | 438 Units (range 210-729) |
| Best Corrected Visual Acuity (BCVA) | 0.50 (range 0.13-0.80) |
| Low Luminance Visual Acuity (LLVA) | 0.20 (range 0.06-0.63) |
| Mean Retinal Sensitivity (Microperimetry) | 20.4 dB (range 0.0-28.8) |
| Central Subfield Retinal Thickness | 142 µm (range 72-265) |
| Reading Speed | 108 ± 39 words/minute |
The diagram below illustrates the proposed mechanism of this compound (Remofuscin) based on preclinical studies.
Preclinical studies support this mechanism:
The STARTT trial is listed as "Completed" in the European Union Clinical Trials Register [2]. However, a peer-reviewed publication reporting the final efficacy outcomes (e.g., the change in qAF or visual function after 24 months of treatment) is not yet available in the searched literature.
| Drug Name | Primary Indication/Target | Key Binding Affinity / IC₅₀ Values | pKa | Notes |
|---|---|---|---|---|
| Soraprazan(Remofuscin) | Retinal Disease: Binds to RPE pigments (lipofuscin, melanin) [1] [2]. | Data not available for gastric H+,K+-ATPase | Not specified | Repurposed for Stargardt's disease and dry AMD; no longer developed as a P-CAB due to hepatic toxicity [3] [4]. |
| Vonoprazan(TAK-438) | Gastric Acid Suppression: Inhibits gastric H+,K+-ATPase [3]. | IC₅₀: 0.019 nM (pH 6.5); 0.028 nM (pH 7.5) [4] | 9.37 [3] [4] | Marketed in Japan; high pKa allows it to be mostly protonated and active even at neutral pH [3] [4]. |
| SCH28080 | Gastric Acid Suppression (experimental) [4]. | IC₅₀: 0.14 µM (pH 6.5); 2.5 µM (pH 7.5) [4] | 5.6 [4] | Early P-CAB; significantly less potent, especially at neutral pH [4]. |
| AZD0865(Linaprazan) | Gastric Acid Suppression (development discontinued) [4]. | IC₅₀: 0.13 µM (pH 6.4); 1.0 µM (pH 7.4) [4] | 6.1 [4] | Development halted due to hepatic toxicity and lack of superior clinical benefits [3] [4]. |
The quantitative data in the table were generated through established biochemical and computational methods:
The following diagram illustrates the established mechanism by which P-CABs like vonoprazan inhibit the gastric proton pump, which is competitive with potassium (K⁺). This compound was initially designed to act via this mechanism.
The mechanism highlights that the potent inhibitory form is the protonated (positively charged) P-CAB, which competes with K⁺ for the luminal channel of the H+,K+-ATPase [4]. A drug's pKa determines the fraction that is protonated at a given pH, directly influencing its potency [4].
This compound is a potassium-competitive acid blocker (P-CAB) that was investigated for the treatment of gastroesophageal reflux disease (GERD) [1] [2]. A key characteristic of P-CABs is their reversible and competitive inhibition of the gastric H+,K+-ATPase (proton pump), which is a different mechanism from the irreversible covalent inhibition of proton pump inhibitors (PPIs) [3].
Although research on this compound for gastric acid suppression was promising, its development was reportedly stopped [3]. Interestingly, the compound has been repurposed under the International Nonproprietary Name (INN) Remofuscin for investigating the treatment of retinal diseases like Stargardt disease and age-related macular degeneration (AMD) [4].
The table below summarizes key quantitative data from experimental studies on this compound, primarily from its initial phase of development.
| Parameter | Experimental Data for this compound | Experimental Context |
|---|---|---|
| In Vitro IC₅₀ (H+,K+-ATPase) | 0.1 µM (ion-leaky vesicles); 0.19 µM (isolated gastric glands) | Inhibitory potency measured in different in vitro systems [1]. |
| Binding Affinity (Kᵢ) | 6.4 nM | Measured for the gastric H+,K+-ATPase, indicating high binding affinity [1]. |
| Selectivity Ratio | >2000-fold for H+,K+-ATPase over Na+,K+- and Ca²⁺-ATPases | Demonstrates high selectivity for the target enzyme [1]. |
| In Vivo Efficacy | Superior to esomeprazole in onset, extent, and duration of pH elevation (dog model) | Comparative pharmacodynamic study in animals [1]. |
| Toxicity Concern | Development halted due to transaminase elevation (hepatotoxicity) in clinical trials | Reason for discontinuation of development for acid-related diseases [3]. |
For the key data presented, here are the methodologies behind the experiments.
The following diagram illustrates the primary known mechanism of this compound and its new therapeutic target.
For its new application, the proposed mechanism is lipofuscinolysis—the removal of toxic lipofuscin deposits that accumulate in the retinal pigment epithelium (RPE) in diseases like Stargardt disease [4]. The process is thought to involve the generation of reactive oxygen species (ROS) by Remofuscin (this compound), which helps break down this accumulated material [4].
A formal therapeutic index (the ratio between the toxic dose and the effective dose) for this compound in its original indication has not been established in the available literature, as its development was discontinued before this could be fully characterized in humans [3].
Soraprazan is a potassium-competitive acid blocker (P-CAB) [1] [2]. It inhibits gastric acid secretion by binding reversibly and competitively to the potassium binding site of the H+/K+ ATPase (the proton pump) in parietal cells [2] [3]. This is a key differentiating factor from Proton Pump Inhibitors (PPIs), which bind irreversibly [4].
The table below summarizes the known activity and potential safety considerations based on its mechanism and preclinical data.
| Aspect | Details and Experimental Data | Potential Safety Implication |
|---|
| Primary Target & Potency | Target: Gastric H+,K+-ATPase [2] [5]. IC50: 0.19 µM (in isolated gastric glands); 0.1 µM (in ion-leaky vesicles) [2]. Ki: 6.4 nM [2]. | High potency for acid suppression. | | Selectivity | >2000-fold selectivity for H+,K+-ATPase over Na+,K+- and Ca2+-ATPases [2]. | Suggests a reduced risk of off-target effects related to these other ion pumps. | | Acid Suppression In Vivo | In cynomolgus monkeys, oral doses of 6, 12, and 24 mg/kg/day for 52 weeks effectively inhibited acid secretion [2]. | Confirms pharmacologic activity with chronic dosing in a non-human primate model. | | Class-Related Effects (from other P-CABs) | Long-term use of the P-CAB vonoprazan is associated with elevated gastrin levels and histological changes (e.g., parietal cell hyperplasia) [6] [7]. | Suggests a need to monitor for similar effects (hypergastrinemia, gastric mucosal changes) with long-term this compound use, though not directly observed. |
The clinical development trajectory of this compound provides crucial context for its safety profile evaluation.
For researchers to evaluate and potentially replicate findings, here are methodologies from pivotal preclinical studies.
1. Protocol: Pharmacokinetics and Distribution in a Mouse Model [9]
2. Protocol: 52-Week Toxicity Study in Cynomolgus Monkeys [2]
The most significant challenge in evaluating this compound's safety is the lack of comprehensive human data. Key gaps include:
Future research should focus on the results from the ongoing STARTT clinical trial, which will provide the first critical insights into its safety and efficacy in patients.
The diagram below illustrates this compound's mechanism of action and the key experimental workflow used in its preclinical evaluation.
The table below summarizes the core differences and comparative performance between P-CABs and PPIs based on available clinical data.
| Aspect | Proton Pump Inhibitors (PPIs) | Potassium-Competitive Acid Blockers (P-CABs) |
|---|---|---|
| Mechanism of Action | Irreversibly inhibit H+/K+-ATPase; require acid activation and bind to active pumps [1] | Reversibly and competitively block K+ site on H+/K+-ATPase; no acid activation needed [2] [1] |
| Onset of Action | Slow (can take several days); delayed due to need for systemic absorption and acid activation [1] | Fast (within hours); immediate as drug is already active [2] [1] |
| Pharmacokinetics | Short half-life; efficacy affected by CYP2C19 polymorphisms and food [3] [1] | Long half-life; consistent efficacy, unaffected by food or CYP2C19 genetics [2] [4] [1] |
| Acid Suppression | Potent, but can be variable and incomplete, especially at night [1] | More potent and sustained over 24 hours [4] [1] [5] |
| Efficacy in Erosive Esophagitis | Established high healing rates (e.g., ~83.6%) [1] | Non-inferior or superior to PPIs; faster symptom control in some studies [6] [4] [5] |
| Efficacy in H. pylori Eradication | Standard of care in triple/quadruple therapy regimens [3] | Superior or comparable eradication rates, particularly against clarithromycin-resistant strains [3] [7] |
| Typical Safety Profile | Generally well-tolerated; long-term use associated with potential risks (e.g., fractures, infections) [4] | Generally well-tolerated; similar adverse event profile to PPIs in short-term use [4] [7] |
For a researcher, the following synthesized data from recent meta-analyses and systematic reviews may be critical:
Understanding the methodology behind the data is crucial for professionals. Here are summaries of common protocols from the cited research:
The following diagram illustrates the key mechanistic differences between PPIs and P-CABs at the cellular level.
While the provided data gives a strong class-level comparison, it is important to contextualize this compound's specific research status:
Soraprazan (also known as Remofuscin) is a multi-target compound with two distinct therapeutic mechanisms, as summarized in the table below.
Table 1: Dual Mechanisms of Action of this compound
| Mechanism of Action | Target / Process | Therapeutic Area | Key Experimental Findings |
|---|
| Potassium-Competitive Acid Blocking (P-CAB) [1] [2] | Gastric H+/K+-ATPase (Proton Pump) | Acid-related Gastrointestinal Diseases | • IC50 of 0.19 μM in isolated gastric glands [1].
• Ki of 6.4 nM for H,K-ATPase [1].
• >2000-fold selectivity for H,K-ATPase over Na,K- and Ca-ATPases [1]. |
| Lipofuscin Clearance & Lifespan Extension [1] [3] | Lysosomal Function & Cellular Detoxification Pathways | Retinal Degenerations (e.g., Stargardt's Disease) | • Removes lipofuscin from retinal pigment epithelium (RPE) cells [3].
• Extends lifespan in C. elegans by activating lysosome-to-nucleus signaling [1].
• Upregulates genes for xenobiotic metabolism (e.g., cyp-35A1, gst-5) and lipid metabolism (e.g., lipl-1, lbp-8) [1]. |
Validating this compound's effects, particularly on lipofuscin clearance, requires a rigorous approach that correlates in vivo imaging with traditional histology. The workflow below integrates general histological validation principles [4] with this compound's known mechanism [1] [3].
Diagram Title: Proposed Workflow for Validating this compound Effects
Key considerations for this workflow based on histological validation challenges [4] and this compound's action [1] include:
lipl-1 and cyp-35A1 [1].The following diagram illustrates the proposed mechanism by which this compound (Remofuscin) extends lifespan and promotes detoxification in C. elegans, based on the referenced study [1].
Diagram Title: Proposed Lysosome-to-Nucleus Signaling by this compound
A comprehensive comparison guide requires data that current literature does not fully provide. Key gaps include:
The table below summarizes the information found on Soraprazan and lists several other Potassium-competitive Acid Blockers (P-CABs) for context.
| Drug Name | Status (as of 2024) | Key Available Pharmacokinetic/Pharmacodynamic Data |
|---|---|---|
| This compound | Development discontinued after Phase I/II trials [1] [2] | In vitro IC50: 0.13 µM (Gastric H+,K+-ATPase enzyme preparation) [3]. |
| Vonoprazan | Approved and marketed in multiple countries [1] | Detailed human PK/PD data available (e.g., Tmax, half-life, AUC). Not tabled due to focus on this compound. |
| Tegoprazan | Approved and marketed in several Asian and Latin American countries [1] | Detailed human PK/PD data available (e.g., bioequivalence studies) [4]. |
| Revaprazan | Approved in South Korea and India [1] [2] | Limited data from search results; noted to increase intragastric pH to a maximum of 5 [2]. |
| Fexuprazan | Approved in South Korea [1] | Detailed human PK data available (e.g., Cmax, Tmax, AUC, t1/2 from bioequivalence studies) [5]. |
| Keverprazan | Approved in China [1] | No specific PK data was found in the search results. |
The data for this compound's potency comes from a specific in vitro methodology. Here are the detailed experimental protocols for the key types of studies cited.
1. In Vitro H+,K+-ATPase Enzyme Inhibition Assay (for this compound IC50) [3]
2. Clinical Pharmacokinetic and Bioequivalence Study (for Fexuprazan, as an example) [5]
The primary reason for the lack of extensive pharmacokinetic data on this compound is that its clinical development was halted. The search results indicate that development was stopped after Phase I or II clinical trials because its administration was associated with elevated liver transaminases, suggesting potential hepatotoxicity [1] [2].
All P-CABs, including this compound, share a common mechanism of action. The following diagram illustrates the binding pathway of a P-CAB molecule to the gastric proton pump, based on structural studies [6].
Originally developed as a potassium-competitive acid blocker (P-CAB) for gastric acid suppression, Soraprazan has been repurposed and renamed Remofuscin for its new, regenerative mechanism of action in ophthalmology [1] [2].
The table below summarizes its core mechanistic profile based on validation studies:
| Feature | Description |
|---|---|
| Primary Indication | Stargardt's disease (Orphan Drug designation in US & EU) [1] [3]. |
| Molecular Target | H+/K+-ATPase (proton pump); also described as a modulator of Potassium-transporting ATPase subunits alpha and beta [4] [1]. |
| Key Mechanism | Removal of accumulated lipofuscin from retinal pigment epithelium (RPE) cells [1]. |
| Chemical Class | Tetrahydropyridoether [1]. |
| Current Status | Phase II clinical trials for Stargardt disease (as of 2022-2024) [2] [3]. Discontinued for gastro-oesophageal reflux disease (GERD) [2]. |
The rediscovery of this compound's (Remofuscin's) novel activity was supported by several critical experiments.
Research using cultured primary aged human RPE cells and Abca4 ⁻/⁻ mouse RPE cells demonstrated that Remofuscin effectively removes existing lipofuscin without cytotoxic effects or impairing the cells' phagocytic function [1]. Efficacy and absence of toxicity were further confirmed in pigmented Abca4 ⁻/⁻ mice four weeks after a single intravitreal injection [1].
A key study investigated the penetration, distribution, and elimination of Remofuscin in a mouse model for Stargardt's disease following a single intravitreal injection [1].
The following diagram illustrates the mechanistic pathway of this compound (Remofuscin) in Stargardt's disease, based on the described evidence.
While direct head-to-head data for this compound is unavailable, the search results provide context on the P-CAB drug class. Newer P-CABs like Zastaprazan, Vonoprazan, and Tegoprazan are primarily developed and compared against Proton Pump Inhibitors (PPIs) for gastroesophageal reflux disease (GERD) [5] [6].
These P-CABs have demonstrated non-inferiority or superiority to PPIs in healing erosive esophagitis, with some offering a faster onset of symptom control [5]. The table below summarizes this competitive landscape, which is distinct from this compound's current application.
| Drug Name | Primary Indication | Key Comparative Finding vs. PPIs | Development Status |
|---|---|---|---|
| Zastaprazan | Erosive Esophagitis | Non-inferior to esomeprazole; higher healing rate at week 4 [6] | Phase 3 (2025) |
| Vonoprazan | GERD / Erosive Esophagitis | Non-inferior or superior for symptom relief & mucosal healing [5] | Approved (various markets) |
| Tegoprazan | GERD | Faster symptom control [5] | Approved (South Korea) |
| This compound | Stargardt's Disease | Not directly comparable; different therapeutic area & mechanism [1] [2] | Phase II (Repurposed) |
For a complete mechanistic comparison, please note: